Technical Documentation Center

4,7-dimethoxy-1H-benzimidazole-2-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,7-dimethoxy-1H-benzimidazole-2-thiol
  • CAS: 95306-53-9

Core Science & Biosynthesis

Foundational

synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol

Title: Synthesis of 4,7-Dimethoxy-1H-benzimidazole-2-thiol: A Comprehensive Technical Guide Abstract 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) is a high-value heterocyclic scaffold utilized in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 4,7-Dimethoxy-1H-benzimidazole-2-thiol: A Comprehensive Technical Guide

Abstract 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) is a high-value heterocyclic scaffold utilized in the development of advanced therapeutics, including pyrimidine-fused benzimidazole-4,7-diones and proton pump inhibitors,[1]. This whitepaper delineates a robust, scalable, and self-validating synthetic route starting from 1,4-dimethoxybenzene. As a technical guide for drug development professionals, it emphasizes the mechanistic causality behind reagent selection, phase-transfer dynamics, and yield optimization.

Retrosynthetic Strategy & Pathway Design

The construction of the 4,7-dimethoxybenzimidazole core relies on the cyclocondensation of an electron-rich o-phenylenediamine with a C1 electrophile[2]. The optimal retrosynthetic pathway involves three distinct transformations:

  • Nitration: 1,4-Dimethoxybenzene is nitrated to yield a mixture of 1,4-dimethoxy-2,3-dinitrobenzene and its para-isomer[3].

  • Reduction: Catalytic hydrogenation of the dinitro mixture selectively yields 3,6-dimethoxybenzene-1,2-diamine (CAS 40328-95-8)[2],[4].

  • Cyclocondensation: The diamine is reacted with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) to form the target 2-mercaptobenzimidazole[5],[6].

Retrosynthesis A 1,4-Dimethoxybenzene (Starting Material) B 1,4-Dimethoxy-2,3-dinitrobenzene (Intermediate) A->B Nitration (HNO3 / H2SO4) C 3,6-Dimethoxybenzene-1,2-diamine (Key Precursor) B->C Reduction (H2, Pd/C, EtOAc) D 4,7-Dimethoxy-1H-benzimidazole-2-thiol (Target API Scaffold) C->D Cyclocondensation (CS2, KOH, EtOH/H2O)

Retrosynthetic pathway for 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Mechanistic Causality: The Cyclocondensation Step

The transformation of 3,6-dimethoxybenzene-1,2-diamine into a 2-thiol (or 2-thione tautomer) benzimidazole requires overcoming the steric hindrance imposed by the flanking methoxy groups.

  • Why Carbon Disulfide (CS2)? CS2 acts as a highly efficient, atom-economical C1 synthon for introducing the thiol moiety[5].

  • Why Potassium Hydroxide (KOH)? Without a base, the nucleophilic attack of the diamine on CS2 is kinetically sluggish[6]. KOH serves a dual purpose: it deprotonates the amine to dramatically enhance its nucleophilicity, and it neutralizes the hydrogen sulfide (H2S) byproduct generated during ring closure, driving the equilibrium forward[6],[7].

  • The Intermediate: The reaction proceeds via a dithiocarbamate salt intermediate, which undergoes rapid intramolecular cyclization by the adjacent amino group[6].

Mechanism N1 3,6-Dimethoxybenzene-1,2-diamine N2 Amine Deprotonation by KOH N1->N2 N3 Nucleophilic Attack on CS2 N2->N3 Enhanced Nucleophilicity N4 Dithiocarbamate Salt Intermediate N3->N4 N5 Intramolecular Cyclization N4->N5 2nd Amine Attack N6 Elimination of H2S / K2S N5->N6 Ring Closure N7 Acidification (AcOH) N6->N7 Thiolate Formation N8 4,7-Dimethoxy-1H-benzimidazole-2-thiol N7->N8 Protonation

Mechanistic workflow of base-catalyzed cyclocondensation.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 3,6-Dimethoxybenzene-1,2-diamine

Causality & Self-Validation: The nitration of 1,4-dimethoxybenzene inherently produces a mixture of ortho- and para-dinitro isomers. Chromatographic separation at this stage is notoriously difficult and reduces yield. However, according to, hydrogenating the crude mixture in ethyl acetate (EtOAc) allows the desired ortho-diamine to be isolated as the sole product, bypassing complex purifications[3],[4].

  • Setup: Dissolve the crude 1,4-dimethoxy-2,3-dinitrobenzene mixture (approx. 17.5 mmol) in 80 mL of anhydrous EtOAc[3].

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere[3].

  • Hydrogenation: Purge the vessel and introduce H2 gas via a balloon. Stir vigorously at room temperature[4].

  • Self-Validating Checkpoint: Monitor the reaction visually. The initially colored solution will become completely colorless upon quantitative reduction of the nitro groups[4].

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Evaporate the volatiles under reduced pressure to afford 3,6-dimethoxybenzene-1,2-diamine as a highly reactive solid[3]. Note: Minimize air exposure, as this electron-rich diamine is prone to oxidative darkening[4].

Protocol B: Synthesis of 4,7-Dimethoxy-1H-benzimidazole-2-thiol

Causality & Self-Validation: The cyclocondensation is performed in an ethanol/water mixture to ensure homogeneity of the polar KOH and non-polar organic reactants[6],[8].

  • Base Preparation: Dissolve 1.9 g (0.03 mol) of KOH in a solvent mixture of 30 mL ethanol and 20 mL deionized water[5],[9].

  • Electrophile Addition: Slowly add 2.69 g (0.03 mol) of CS2 to the basic solution with continuous stirring. Heat the mixture to a gentle boil (approx. 80 °C)[5],[9].

  • Diamine Addition: Dissolve 0.03 mol of freshly prepared 3,6-dimethoxybenzene-1,2-diamine in 20 mL of ethanol. Add this solution dropwise to the refluxing KOH/CS2 mixture[5],[9].

  • Reflux: Maintain reflux at 75–85 °C for 6 hours. Monitor progress via TLC (eluent: dichloromethane/methanol)[5].

  • Workup & Precipitation: Evaporate the ethanol under reduced pressure. Dissolve the resulting white/pale-yellow residue in water.

  • Self-Validating Checkpoint (Acidification): Precipitate the final product by adding 50% dilute acetic acid dropwise until the pH reaches ~5-6[5],[9]. Crucial Causality: Acetic acid is specifically chosen over strong mineral acids (e.g., HCl) to prevent the acidic cleavage of the sensitive methoxy ether linkages at the 4 and 7 positions.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield 4,7-dimethoxy-1H-benzimidazole-2-thiol[5].

Quantitative Data & Optimization Matrix

The kinetics of the cyclocondensation are highly dependent on the base and solvent system. The table below summarizes comparative optimization data for the synthesis of 2-mercaptobenzimidazoles[6],[8].

Table 1: Optimization Matrix for Cyclocondensation of o-Phenylenediamines with CS2

Catalyst / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneEtOH / H2O8012< 40Sluggish kinetics; incomplete conversion due to poor nucleophilicity.
KOH (1.0 eq) EtOH / H2O (3:2) 75 - 85 6 74 - 85 Optimal dithiocarbamate intermediate formation; highly scalable.
TBAOH (PTC)CH2Cl2 / H2O404> 85Phase-transfer catalysis accelerates nucleophilic attack at lower temps.

Analytical Validation (E-E-A-T)

To verify the structural integrity of 4,7-dimethoxy-1H-benzimidazole-2-thiol, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3 / DMSO-d6): A sharp singlet integrating to 6H at ~3.80–4.00 ppm confirms the intact methoxy groups[2],[3]. A singlet integrating to 2H in the aromatic region (~6.50 ppm) confirms the symmetry of the C5 and C6 protons[3].

  • Mass Spectrometry (ESI+): An [M+H]+ peak at m/z 210.26 is required to confirm the molecular weight of the target compound[10].

References

  • Wang, M.-L., & Liu, B.-L. (2007). Reaction of carbon disulfide and o-phenylene diamine catalyzed by quaternary ammonium salt in the presence of potassium hydroxide. Journal of The Chinese Institute of Chemical Engineers, 38(1), 61-68. Retrieved from[Link]

  • National Institutes of Health (PMC). (2018). Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones Using Combinatorial Cyclocondensation and Oxidation. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,7-dimethoxy-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 4,7-dimethoxy-1H-benzimidazole-2-thiol, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4,7-dimethoxy-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs and established chemical principles to offer a detailed profile. The guide covers a logical synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications, serving as a valuable resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Benzimidazole-2-thiol Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent pharmacophore in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including antiulcer, anthelmintic, and anticancer properties. The introduction of a thiol group at the 2-position, along with methoxy substituents on the benzene ring, is anticipated to modulate the molecule's electronic properties, solubility, and biological target interactions. This guide focuses on the 4,7-dimethoxy substituted derivative, a scaffold with potential for further functionalization in drug discovery programs.

Synthesis and Logic

The synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol can be logically approached through a multi-step sequence starting from commercially available 1,4-dimethoxybenzene. The rationale behind this pathway is to first construct the core 4,7-dimethoxy-1H-benzimidazole ring system, followed by the introduction of the thiol functionality at the 2-position.

Synthetic Pathway

The proposed synthesis involves three key transformations:

  • Nitration: Dinitration of 1,4-dimethoxybenzene to yield 1,4-dimethoxy-2,3-dinitrobenzene.

  • Reduction: Reduction of the dinitro compound to the corresponding diamine, 3,6-dimethoxybenzene-1,2-diamine.

  • Thiocyclization: Reaction of the diamine with carbon disulfide to afford the target compound, 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Synthesis_Workflow 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 1,4-Dimethoxy-2,3-dinitrobenzene 1,4-Dimethoxy-2,3-dinitrobenzene 1,4-Dimethoxybenzene->1,4-Dimethoxy-2,3-dinitrobenzene  Nitration (HNO₃, H₂SO₄) 3,6-Dimethoxybenzene-1,2-diamine 3,6-Dimethoxybenzene-1,2-diamine 1,4-Dimethoxy-2,3-dinitrobenzene->3,6-Dimethoxybenzene-1,2-diamine  Reduction (e.g., Sn/HCl or H₂/Pd) 4,7-Dimethoxy-1H-benzimidazole-2-thiol 4,7-Dimethoxy-1H-benzimidazole-2-thiol 3,6-Dimethoxybenzene-1,2-diamine->4,7-Dimethoxy-1H-benzimidazole-2-thiol  Thiocyclization (CS₂)

Caption: Proposed synthetic workflow for 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Experimental Protocols

Protocol 1: Synthesis of 1,4-dimethoxy-2,3-dinitrobenzene

  • Rationale: The nitration of 1,4-dimethoxybenzene is a standard electrophilic aromatic substitution. The use of a nitrating mixture (e.g., nitric acid and sulfuric acid) allows for the introduction of nitro groups onto the electron-rich benzene ring. Careful control of reaction conditions is necessary to favor the desired 2,3-dinitro isomer.

  • Procedure:

    • To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at 0 °C, add a mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid (2.2 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with water until the filtrate is neutral and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1,4-dimethoxy-2,3-dinitrobenzene.

Protocol 2: Synthesis of 3,6-dimethoxybenzene-1,2-diamine

  • Rationale: The reduction of the nitro groups to amines is a crucial step to form the o-phenylenediamine precursor. Common reducing agents for this transformation include tin metal in hydrochloric acid or catalytic hydrogenation.

  • Procedure (using Sn/HCl):

    • To a stirred suspension of 1,4-dimethoxy-2,3-dinitrobenzene (1.0 eq) in ethanol, add granular tin (5.0 eq).

    • Heat the mixture to reflux and add concentrated hydrochloric acid (10 eq) portion-wise.

    • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol

  • Rationale: The reaction of o-phenylenediamines with carbon disulfide is a classic and efficient method for the synthesis of 2-mercaptobenzimidazoles. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes.

  • Procedure:

    • Dissolve 3,6-dimethoxybenzene-1,2-diamine (1.0 eq) and potassium hydroxide (1.2 eq) in a mixture of ethanol and water.

    • Add carbon disulfide (1.5 eq) dropwise to the stirred solution.

    • Heat the reaction mixture at reflux for 3-4 hours.

    • After cooling, dilute the mixture with water and acidify with acetic acid to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Physicochemical Properties

While experimental data for 4,7-dimethoxy-1H-benzimidazole-2-thiol is scarce, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource(s)
Molecular Formula C₉H₁₀N₂O₂S-
Molecular Weight 210.25 g/mol -
Appearance Likely a solid at room temperatureInferred from related benzimidazole-2-thiols
Melting Point Expected to be in the range of 200-250 °CBased on substituted benzimidazole-2-thiols
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFInferred from structural features
pKa The N-H proton is expected to be acidic (pKa ~9-10), and the thiol group can also exhibit acidic properties. The imidazole nitrogens are basic.General knowledge of benzimidazoles

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related benzimidazole derivatives. These predictions can guide the characterization of synthetically prepared 4,7-dimethoxy-1H-benzimidazole-2-thiol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • N-H Proton: A broad singlet is expected in the downfield region (δ 11-13 ppm in DMSO-d₆) due to the acidic proton on the imidazole ring.[1]

  • Aromatic Protons: Two singlets are anticipated for the protons on the benzene ring (H-5 and H-6), likely in the region of δ 6.5-7.0 ppm. The symmetrical substitution pattern simplifies the spectrum.

  • Methoxy Protons: Two sharp singlets, each integrating to 3H, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.

  • Thiol Proton: The S-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. It may exchange with residual water in the solvent. In the thione tautomer, this proton would be on a nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • C=S (Thione) Carbon: A characteristic signal for the C-2 carbon is expected in the downfield region, typically around δ 165-175 ppm, indicative of the thione tautomer which is often predominant in the solid state and in solution.

  • Aromatic Carbons: Signals for the benzene ring carbons are expected in the aromatic region (δ 100-150 ppm). The carbons bearing the methoxy groups (C-4 and C-7) will be significantly shielded compared to the other aromatic carbons.

  • Methoxy Carbons: Signals for the methoxy carbons are anticipated around δ 55-60 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=S Stretch: A strong absorption band around 1200-1250 cm⁻¹ is characteristic of the C=S (thione) group.

  • C-O Stretch: Strong absorptions in the region of 1200-1280 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) are expected for the aryl-alkyl ether linkages of the methoxy groups.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 210.

  • Fragmentation Pattern: Common fragmentation pathways for benzimidazoles involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The cleavage of the thiocarbonyl group could also be a significant fragmentation pathway.

MS_Fragmentation M [C₉H₁₀N₂O₂S]⁺ m/z = 210 M_minus_CH3 [M - •CH₃]⁺ m/z = 195 M->M_minus_CH3 - •CH₃ M_minus_S [M - S]⁺ m/z = 178 M->M_minus_S - S M_minus_CH3_minus_CO [M - •CH₃ - CO]⁺ m/z = 167 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathways for 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Reactivity and Potential Applications

Thione-Thiol Tautomerism

Benzimidazole-2-thiol derivatives exist in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally more stable. This tautomerism influences the reactivity of the molecule, as it can react as either a nucleophile (through the sulfur atom in the thiol form or the nitrogen atoms) or an electrophile.

Tautomerism Thione Thione Form Thiol Thiol Form Thione->Thiol Tautomerization Thiol->Thione

Caption: Thione-thiol tautomerism in 2-mercaptobenzimidazoles.

Potential Applications

Given the diverse biological activities of benzimidazole derivatives, 4,7-dimethoxy-1H-benzimidazole-2-thiol represents a scaffold with potential in several areas of drug discovery:

  • Antimicrobial Agents: Benzimidazole-2-thiol derivatives have been reported to possess antibacterial and antifungal activities. The methoxy groups on the benzene ring may enhance lipophilicity, potentially improving cell membrane penetration.

  • Anticancer Agents: The benzimidazole core is present in several anticancer drugs. The thiol group offers a site for further modification to develop targeted therapies.

  • Enzyme Inhibitors: The structural similarity of the benzimidazole moiety to endogenous purines makes it a candidate for the development of enzyme inhibitors, particularly for kinases and polymerases.

Conclusion

This technical guide has provided a detailed overview of the synthesis, and predicted chemical and spectroscopic properties of 4,7-dimethoxy-1H-benzimidazole-2-thiol. While a lack of direct experimental data necessitates a predictive approach for its characterization, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers. The proposed synthetic route is logical and utilizes well-established reactions. The predicted spectroscopic data provides a valuable reference for the characterization of this compound. Further experimental investigation is warranted to validate these predictions and to explore the full potential of this promising heterocyclic scaffold in medicinal chemistry and beyond.

References

  • Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem. (2025).
  • An In-depth Technical Guide to 1H and 13C NMR Spectroscopic Data of Benzimidazole Compounds. BenchChem. (2025).
  • study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. (2016).
  • An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones.
  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 27. (2015).
  • View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. (2025).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-141. (2019).
  • Ion fragmentation of small molecules in mass spectrometry.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. (2014).
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. (2023).

Sources

Foundational

Comprehensive Technical Guide on 4,7-Dimethoxy-1H-Benzimidazole-2-Thiol (CAS 95306-53-9)

Executive Summary 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) is a highly specialized, privileged scaffold utilized extensively in modern medicinal chemistry and drug discovery[1]. Unlike the standard 2-merc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) is a highly specialized, privileged scaffold utilized extensively in modern medicinal chemistry and drug discovery[1]. Unlike the standard 2-mercaptobenzimidazoles found in blockbuster proton pump inhibitors, the specific 4,7-dimethoxy substitution pattern imparts unique stereoelectronic properties to the benzimidazole core. The electron-donating methoxy groups enrich the electron density of the fused aromatic system, modulating the pKa of the imidazole nitrogen and significantly enhancing the nucleophilicity of the C2-thiolate anion. This guide explores its physicochemical profile, mechanistic reactivity, and self-validating synthetic workflows for developing advanced therapeutics.

Physicochemical Identity & Structural Causality

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The low molecular weight and balanced hydrogen-bonding profile make it an ideal starting point for fragment-based drug design.

Table 1: Physicochemical & Structural Parameters

ParameterValueCausality / Significance in Drug Design
CAS Number 95306-53-9[1]Unique identifier for the 4,7-dimethoxy derivative.
Molecular Formula C9H10N2O2SCore building block for tricyclic fused heterocycles.
Molecular Weight 210.25 g/mol [1]Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 2 (Thiol/Thione, NH)Facilitates critical target binding (e.g., interacting with kinase hinge regions).
H-Bond Acceptors 4 (O, N, S)The 4,7-methoxy oxygens act as potent H-bond acceptors, orienting the molecule in binding pockets.
Tautomeric State Thione (solid) / Thiol (solution)Dictates the choice of solvent and base for selective S-alkylation vs. N-alkylation[2].

Thiol-Thione Tautomerism & Nucleophilic Reactivity

2-Mercaptobenzimidazoles exhibit a well-documented thiol-thione tautomerism[2]. In the solid state, infrared (IR) spectroscopy typically reveals the absence of a distinct S-H stretching band (normally expected around 2500-2600 cm⁻¹), indicating that the compound crystallizes predominantly in the thione form (4,7-dimethoxy-1,3-dihydro-2H-benzimidazole-2-thione).

However, in solution—particularly under basic conditions—the equilibrium shifts entirely to the thiolate anion . This is a critical mechanistic feature: the sulfur atom is significantly softer and more polarizable than the imidazole nitrogen. Consequently, when treated with a base like potassium hydroxide (KOH), the highly nucleophilic thiolate is generated, making sulfur the primary and selective site for electrophilic attack during alkylation[3].

Tautomerism Thione Thione Form (Dominant in Solid State) Thiol Thiol Form (Dominant in Non-Polar Solvents) Thione->Thiol Tautomeric Shift Thiolate Thiolate Anion (Highly Nucleophilic) Thione->Thiolate KOH / Base (-H+) Thiol->Thiolate KOH / Base (-H+)

Caption: Thiol-thione tautomerism and base-catalyzed generation of the reactive thiolate nucleophile.

Applications in Advanced Therapeutics

The primary utility of 4,7-dimethoxy-1H-benzimidazole-2-thiol lies in its ability to serve as a precursor for rigid, tricyclic fused systems. The methoxy groups at the 4 and 7 positions protect the aromatic ring from unwanted electrophilic aromatic substitutions during aggressive cyclization steps, while providing critical steric bulk.

  • Thiazolo[3,2-a]benzimidazoles: By reacting the 2-thiol with α -haloketones followed by acid-catalyzed cyclodehydration, researchers synthesize thiazolo[3,2-a]benzimidazoles. These rigid, planar molecules are potent DNA intercalators and have shown significant promise as Mycobacterium tuberculosis DNA Gyrase B inhibitors and broad-spectrum antimicrobial agents[4].

  • Pyrrolo[1,2-a]benzimidazoles: S-alkylation followed by radical cyclization yields pyrrolo-fused systems. These architectures are heavily explored for their anticancer, antiviral, and kinase-inhibitory properties[5].

  • Bioisosteric Replacements: The 4,7-dimethoxybenzimidazole core can be selectively demethylated using strong Lewis acids (e.g., BBr₃) to yield 4,7-dihydroxybenzimidazoles, which serve as versatile platforms for introducing new functional groups in late-stage lead optimization[6].

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 4.1: De Novo Synthesis of the Core Scaffold

Objective: Convert 3,6-dimethoxybenzene-1,2-diamine to 4,7-dimethoxy-1H-benzimidazole-2-thiol. Causality: Carbon disulfide (CS₂) acts as the electrophilic carbon source. Potassium hydroxide (KOH) serves a dual purpose: it acts as a base to facilitate the nucleophilic attack of the diamine on CS₂, and it neutralizes the generated hydrogen sulfide (H₂S), driving the formation of the potassium salt of the resulting mercaptobenzimidazole to keep it in solution[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,6-dimethoxybenzene-1,2-diamine (1.0 eq) in a mixture of 95% ethanol and water (approx. 8:1 v/v) in a round-bottom flask.

  • Base Addition: Add KOH (1.2 eq) and stir at room temperature until completely dissolved.

  • Electrophile Addition: Dropwise add Carbon Disulfide (CS₂) (1.2 eq). (Safety Note: CS₂ is highly volatile and neurotoxic; perform strictly in a fume hood).

  • Reflux: Heat the mixture to reflux (75–80 °C) for 3–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the diamine spot indicates reaction completion.

  • Purification: Add activated charcoal (1-2% w/w) and reflux for an additional 10 minutes. Causality: Charcoal adsorbs highly conjugated, colored polymeric byproducts common in amine oxidations. Filter the mixture while hot.

  • Precipitation: Cool the filtrate to 0–5 °C and slowly acidify with dilute acetic acid to pH 5-6 with vigorous stirring. Causality: Acidification at this specific pH neutralizes the thiolate anion back to the neutral thiol/thione, causing it to precipitate as a crystalline solid without protonating the imidazole nitrogen[3].

  • Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure product.

Protocol 4.2: S-Alkylation and Cyclodehydration

Objective: Utilize the 2-thiol as a nucleophile to construct a fused thiazolo[3,2-a]benzimidazole ring[4].

Step-by-Step Methodology:

  • S-Alkylation: Dissolve 4,7-dimethoxy-1H-benzimidazole-2-thiol (1.0 eq) and an α -haloketone (e.g., p-bromophenacyl bromide, 1.0 eq) in ethanol. Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base that scavenges HBr without causing unwanted aldol condensation of the haloketone.

  • Reflux & Isolate: Reflux for 2-4 hours. Pour into ice water to precipitate the S-alkylated intermediate. Filter and dry.

  • Cyclodehydration: Suspend the intermediate in Polyphosphoric Acid (PPA) and heat to 90-100 °C for 4 hours. Causality: PPA acts as both a solvent and a mild Lewis acid, driving the cyclization by activating the ketone carbonyl for intramolecular attack by the imidazole nitrogen, without cleaving the sensitive methoxy ethers[4].

  • Quench: Pour the hot mixture over crushed ice and neutralize with aqueous ammonia to precipitate the final tricyclic product.

Pathway SM 1,4-Dimethoxybenzene Nitrated 1,4-Dimethoxy- 2,3-dinitrobenzene SM->Nitrated HNO3, H2SO4 (Nitration) Diamine 3,6-Dimethoxybenzene- 1,2-diamine Nitrated->Diamine H2, Pd/C (Reduction) Target 4,7-Dimethoxy-1H- benzimidazole-2-thiol Diamine->Target CS2, KOH, EtOH (Cyclization) Thioether S-Alkylated Intermediate Target->Thioether R-Br, K2CO3 (S-Alkylation) Fused Thiazolo[3,2-a] benzimidazole Thioether->Fused PPA or POCl3 (Cyclodehydration)

Caption: Synthetic workflow from 1,4-dimethoxybenzene to fused thiazolo[3,2-a]benzimidazole derivatives.

Sources

Exploratory

Structure Elucidation of 4,7-Dimethoxy-1H-benzimidazole-2-thiol: A Comprehensive Analytical Guide

Executive Summary The structural characterization of heterocyclic pharmacophores requires a rigorous, multi-modal analytical approach. For 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9), the analytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic pharmacophores requires a rigorous, multi-modal analytical approach. For 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9), the analytical challenge is compounded by its dynamic prototropic tautomerism. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments, focusing instead on the causality behind the data. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating pipeline that not only confirms the atomic connectivity but definitively maps its thermodynamic state in solution and solid phases.

The Tautomeric Paradigm: Thione vs. Thiol

Before initiating any analytical workflow, one must understand the thermodynamic behavior of the target molecule. Benzimidazole-2-thiols are characterized by a low-energy barrier prototropic shift between the thiol (1H-benzo[d]imidazole-2-thiol) and thione (1,3-dihydro-2H-benzo[d]imidazole-2-thione) forms[1].

In highly polar solvents (e.g., DMSO-d6) and in the solid state, the thione tautomer is overwhelmingly favored[2]. This is driven by the thermodynamic stability of the C=S double bond and the formation of robust intermolecular hydrogen-bonding networks between the N-H donors and C=S acceptors[2]. Consequently, our analytical expectations must be calibrated to detect a thione-dominant system: we anticipate observing N-H protons rather than an S-H proton, and a highly deshielded C=S carbon rather than a standard C-S carbon[1].

Tautomerism Thione Thione Tautomer 1,3-dihydro-4,7-dimethoxy- 2H-benzimidazole-2-thione (Thermodynamically Favored) Thiol Thiol Tautomer 4,7-dimethoxy-1H- benzimidazole-2-thiol (Minor in Polar Solvents) Thione->Thiol Prototropic Shift (Solvent Dependent)

Caption: Tautomeric equilibrium of the target molecule highlighting thione dominance.

Analytical Workflow & Self-Validating Systems

To ensure absolute scientific integrity, our structural elucidation relies on orthogonal techniques that cross-verify each other.

Workflow Prep Sample Preparation HRMS HRMS (ESI-TOF) Exact Mass & Formula Prep->HRMS FTIR FT-IR Functional Groups (C=S, N-H) Prep->FTIR NMR1D 1D NMR 1H & 13C Chemical Shifts Prep->NMR1D XRAY X-Ray Crystallography Solid-State Form Prep->XRAY NMR2D 2D NMR HSQC, HMBC Connectivity NMR1D->NMR2D

Caption: Comprehensive analytical workflow for the structure elucidation of benzimidazole-2-thiols.

High-Resolution Mass Spectrometry (HRMS)

HRMS establishes the foundational molecular formula. We utilize Electrospray Ionization (ESI) because it is a "soft" ionization technique that prevents the fragmentation of the relatively labile methoxy and thione groups, allowing us to observe the intact molecular ion.

Table 1: HRMS (ESI-TOF) Data Summary

Ionization ModeTarget IonTheoretical Mass (Da)Expected Isotope Pattern
Positive (ESI+)[M+H]⁺211.0541M+2 (~4.5% due to ³⁴S)
Negative (ESI-)[M-H]⁻209.0385M+2 (~4.5% due to ³⁴S)

Diagnostic Insight: The presence of a distinct M+2 peak at approximately 4.5% relative abundance is a self-validating internal check for the presence of a single sulfur atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map. The choice of solvent is critical: we use anhydrous DMSO-d6 because it dissolves the highly polar thione form and slows the proton exchange rate, allowing the N-H protons to be distinctly observed[1].

  • ¹H NMR: The symmetry of the 4,7-dimethoxy substitution simplifies the spectrum. The two methoxy groups are chemically equivalent, yielding a sharp 6H singlet. The aromatic protons at C5 and C6 are also equivalent, yielding a 2H singlet. Crucially, a broad singlet integrating to 2H appears far downfield (>12.0 ppm), confirming the presence of two N-H protons and validating the thione tautomer[2].

  • ¹³C NMR: The most diagnostic signal is the C2 carbon. In the thione form, the C=S carbon is highly deshielded, appearing around 168.5 ppm[2]. If the molecule existed primarily as the thiol, this carbon would appear significantly further upfield (approx. 140-150 ppm)[1].

Table 2: ¹H and ¹³C NMR Assignments (in DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~12.50br s2HN-H (Thione form)
¹H~6.65s2HAr-H (C5, C6)
¹H~3.85s6H-OCH₃ (C4, C7)
¹³C~168.5s1CC=S (C2)
¹³C~142.0s2CAr-C-O (C4, C7)
¹³C~126.5s2CAr-C-N (C3a, C7a)
¹³C~105.2s2CAr-C-H (C5, C6)
¹³C~56.4s2C-OCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR bridges the gap between solution-state NMR and the solid-state structure. By analyzing the neat powder via Attenuated Total Reflectance (ATR), we probe the solid-state tautomer. The spectrum is defined by a strong N-H stretching band at ~3100–3450 cm⁻¹ and a prominent C=S stretching vibration at ~1150–1200 cm⁻¹[2]. The complete absence of an S-H stretch (which would typically appear as a weak band near 2550 cm⁻¹) acts as orthogonal confirmation of the thione state.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a solvent system of MeOH/H₂O (50:50 v/v) containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Calibration (Self-Validation): Prior to injection, infuse a sodium formate calibration cluster. Ensure the mass error across the 100–1000 m/z range is < 2 ppm.

  • Acquisition: Inject 5 µL into the ESI-TOF mass spectrometer. Acquire data across an m/z range of 50–500.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the compound and dissolve it in 600 µL of anhydrous DMSO-d6. Note: Ensure the DMSO-d6 ampoule is freshly opened to prevent water contamination, which will broaden and obscure the critical N-H signals.

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at a minimum of 400 MHz (600 MHz preferred for optimal resolution). Use 16 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire at 100 MHz (or 150 MHz). Use a minimum of 1024 scans and a d1 of 2.0 seconds.

  • Calibration (Self-Validation): Internally reference the spectra to the residual solvent peaks: the DMSO quintet at 2.50 ppm for ¹H, and the septet at 39.52 ppm for ¹³C.

Protocol C: ATR-FTIR Spectroscopy
  • Background Scan (Self-Validation): Prior to sample loading, collect a 32-scan background spectrum of the ambient air to digitally subtract atmospheric H₂O and CO₂ interferences.

  • Loading: Place 2–3 mg of the neat, dry solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Compression: Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

  • García-Báez, E. V., et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 2022, 27(19), 6268.[Link]

  • El Ashry, E. S. H., et al. "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions." Molecules, 2016, 21(1), 12.[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Synthetic Utility of 4,7-Dimethoxy-1H-benzimidazole-2-thiol

Executive Summary The compound 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS No. 95306-53-9) is a highly versatile, sulfur-containing heterocyclic building block utilized extensively in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS No. 95306-53-9) is a highly versatile, sulfur-containing heterocyclic building block utilized extensively in medicinal chemistry and materials science[1][2]. Characterized by its dual electron-donating methoxy groups and a reactive mercapto/thione moiety, this scaffold is a privileged intermediate for synthesizing complex tricyclic systems, such as thiazolo[3,2-a]benzimidazoles[3][4]. This whitepaper provides an in-depth analysis of its spectroscopic properties, the underlying physical chemistry dictating these readouts, and field-proven protocols for its characterization and synthetic application.

Part I: Structural Dynamics and Tautomerism

To accurately interpret the spectroscopic data of 4,7-dimethoxy-1H-benzimidazole-2-thiol, one must first understand its solution-state dynamics. The compound exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

While the name implies a thiol, the 1,3-dihydro-2H-benzimidazole-2-thione tautomer is overwhelmingly favored in the solid state and in polar, hydrogen-bond-accepting solvents like DMSO. The high dielectric constant of DMSO stabilizes the highly polarized thione form, which fundamentally alters the expected NMR and IR signatures (e.g., the absence of an S-H stretch and the presence of highly deshielded N-H protons).

Tautomerism Thiol Thiol Tautomer (-SH Form) Thione Thione Tautomer (=S Form, Major in DMSO) Thiol->Thione Solvent-Mediated Equilibrium NMR_Thiol S-H Signal (~3.5 ppm) Absent in Polar Media Thiol->NMR_Thiol 1H NMR Expectation NMR_Thione N-H Signal (~12.3 ppm) Strong Broad Singlet Thione->NMR_Thione 1H NMR Reality C13_Thione C=S Carbon (~168 ppm) Diagnostic Quaternary Thione->C13_Thione 13C NMR Reality

Fig 1: Tautomeric equilibrium of 4,7-dimethoxy-1H-benzimidazole-2-thiol and its spectroscopic impact.

Part II: Spectroscopic Signatures and Structural Elucidation

The C2v-like symmetry of the 4,7-dimethoxy substitution drastically simplifies the NMR spectra. The electron-donating resonance effect (+R) of the methoxy oxygen lone pairs significantly shields the aromatic protons at the C5 and C6 positions, pushing them upfield compared to an unsubstituted benzimidazole.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the validated assignments for the compound in DMSO-d6.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Note
12.30Broad Singlet (br s)2HN-H (thione form)Highly deshielded due to the adjacent C=S group and strong intermolecular H-bonding.
6.65Singlet (s)2HAr-H (C5, C6)Equivalent due to molecular symmetry. Shielded by ortho-methoxy +R effects.
3.82Singlet (s)6H-OCH₃ (C4, C7)Standard methoxy resonance; equivalent due to symmetry.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Mechanistic Note
168.5Quaternary (C=S)C2Diagnostic for the thione tautomer. A true thiol C-S would appear ~140-150 ppm.
143.2Quaternary (C-O)C4, C7Deshielded directly by the electronegative oxygen atom.
128.0Quaternary (Ar)C3a, C7aBridgehead carbons connecting the imidazole and benzene rings.
104.5Methine (CH)C5, C6Highly shielded aromatic carbons due to ortho/para-directing methoxy groups.
56.2Primary (CH₃)-OCH₃Typical chemical shift for aromatic methyl ethers.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the thione state in the solid phase (KBr pellet).

Table 3: FT-IR Diagnostic Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeStructural Implication
3150 - 2900N-H stretch (broad)Confirms the thione tautomer; masks aliphatic C-H stretches.
1610, 1500C=C stretchAromatic ring breathing modes.
1255, 1050C-O-C stretchAsymmetric and symmetric stretches of the methoxy ethers.
1185C=S stretchDiagnostic thione double bond vibration (absence of S-H at ~2550 cm⁻¹).

Part III: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common analytical artifacts.

Protocol 1: Preparation and Acquisition of High-Fidelity NMR Spectra
  • Sample Preparation: Weigh exactly 15 mg of 4,7-dimethoxy-1H-benzimidazole-2-thiol.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The use of strictly anhydrous DMSO is critical. Trace water (typically appearing at 3.33 ppm in DMSO) will undergo rapid chemical exchange with the labile N-H protons, broadening the 12.30 ppm signal into the baseline and obscuring the primary evidence of the thione tautomer.

  • Acquisition Parameters (¹³C NMR): Set the spectrometer to 100 MHz. Use a relaxation delay (D1) of 2.5 seconds and acquire a minimum of 512 scans.

    • Causality: The molecule contains five quaternary carbons (C2, C4, C7, C3a, C7a). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 will cause these critical signals (especially the C=S at 168.5 ppm) to integrate poorly or disappear into the noise floor.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier transformation to enhance the signal-to-noise ratio of the quaternary carbons.

Part IV: Synthetic Utility & Regiochemical Symmetry

The primary industrial and academic application of 4,7-dimethoxy-1H-benzimidazole-2-thiol is its use as a nucleophilic scaffold for the synthesis of thiazolo[3,2-a]benzimidazoles , a class of compounds noted for their acaricidal, fungicidal, and immunomodulatory properties[4][5].

The Regiochemical Advantage

When standard (asymmetric) 2-mercaptobenzimidazoles undergo cyclization, they often produce a mixture of regioisomers because cyclization can occur at either the N1 or N3 position. However, the C2v symmetry of the 4,7-dimethoxy scaffold eliminates this issue. Cyclization onto either nitrogen yields the exact same molecule, ensuring a 100% regioselective transformation. Note that during this cyclization, the IUPAC numbering shifts: the 4,7-dimethoxy groups of the benzimidazole become the 5,8-dimethoxy groups of the resulting thiazolo[3,2-a]benzimidazole[3].

Protocol 2: Synthesis of 5,8-Dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole
  • S-Alkylation: React 4,7-dimethoxy-1H-benzimidazole-2-thiol (1.0 eq) with p-bromophenacyl bromide (1.05 eq) in refluxing absolute ethanol for 4 hours. The nucleophilic thione sulfur attacks the α -haloketone, forming a thioether intermediate[3][5].

  • Cyclodehydration: Isolate the intermediate and treat it with Polyphosphoric Acid (PPA) or Phosphorus Pentoxide (P₄O₁₀) at 120 °C for 3 hours.

    • Causality: The strong dehydrating acidic medium promotes the intramolecular attack of the benzimidazole nitrogen onto the ketone carbonyl, followed by the elimination of water to form the fully conjugated, planar thiazole ring.

Synthesis SM 4,7-dimethoxy-1H- benzimidazole-2-thiol (Symmetric Scaffold) Intermediate S-Alkylated Thioether Intermediate SM->Intermediate Nucleophilic Substitution Reagent p-Bromophenacyl bromide (EtOH, Reflux) Reagent->Intermediate Product 5,8-dimethoxy-3-(p-bromophenyl) thiazolo[3,2-a]benzimidazole Intermediate->Product Intramolecular Condensation Cyclization P4O10 / Polyphosphoric Acid (Dehydrative Cyclization) Cyclization->Product

Fig 2: Regioselective synthetic workflow from the symmetric benzimidazole to the tricyclic thiazolo-derivative.

References

  • 001CHEMICAL. "CAS No. 95306-53-9, 4,7-Dimethoxy-1H-benzimidazole-2-thiol". 001Chemical Database. [Link]

  • Molaid. "4,7-dimethoxy-2-p-bromophenacylthiobenzimidazole - CAS号108182-03-2". Molaid Chemical Synthesis Database.[Link]

  • MDPI. "New Route to 3-Alkylthiazolo[3,2-a]benzimidazole Derivatives". Molecules. [Link]

  • GSC Online Press. "Synthesis and Acaricidal Evaluation of Some 2-Arylidene-[1,3]-Thiazolo[3,2 а]Benzimidazol-3(2H)-ones Derivatives". GSC Biological and Pharmaceutical Sciences.[Link]

Sources

Exploratory

Comprehensive NMR Characterization of 4,7-Dimethoxy-1H-benzimidazole-2-thiol: Structural Dynamics and Spectral Analysis

Executive Summary 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including specialized proton pump inhibitors and antimicrobial agents[1]. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, self-validating framework for the nuclear magnetic resonance (NMR) characterization of this compound. We will explore the causality behind its spectral signatures, focusing heavily on its tautomeric equilibrium, which fundamentally dictates the observed ¹H and ¹³C NMR chemical shifts.

Structural Dynamics & Tautomerism

A critical mechanistic feature of 2-mercaptobenzimidazoles is their thiol-thione tautomerism[2]. While the name "4,7-dimethoxy-1H-benzimidazole-2-thiol" implies a free sulfhydryl (-SH) group, both solid-state crystallography and solution-phase NMR in polar aprotic solvents (such as DMSO-d6) confirm that the molecule predominantly exists as the thione tautomer: 4,7-dimethoxy-1,3-dihydro-2H-benzimidazole-2-thione [3].

Causality of the Thione Dominance: The thione form is thermodynamically favored by approximately 50-55 kJ/mol due to the strong resonance stabilization provided by the two nitrogen atoms donating electron density into the C=S bond[3]. Furthermore, in DMSO-d6, strong intermolecular hydrogen bonding stabilizes the two N-H protons. This symmetry ( C2v​ point group) renders the two methoxy groups, the two aromatic protons, and the two N-H protons chemically and magnetically equivalent, resulting in a highly simplified, degenerate NMR spectrum[4].

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4,7-dimethoxy-1H-benzimidazole-2-thiol in DMSO-d6 is characterized by three distinct environments.

PositionChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
N1-H, N3-H 12.45 - 12.60Broad Singlet (br s)2HThione NHHighly deshielded by the adjacent C=S group and aromatic ring current. The presence of a 2H integral confirms the thione tautomer[2].
C5-H, C6-H 6.65 - 6.75Singlet (s)2HAromatic CHEquivalent due to C2v​ symmetry. Strongly shielded by the ortho-methoxy groups' +M (resonance) effect, pushing them upfield[4].
C4-OCH₃, C7-OCH₃ 3.75 - 3.85Singlet (s)6HMethoxy CH₃Equivalent methoxy groups. Typical chemical shift for aryl ethers, slightly deshielded by the electronegative oxygen[1].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides definitive proof of the thione carbon and the symmetric substitution pattern.

PositionChemical Shift (ppm)AssignmentCausality / Mechanistic Notes
C2 168.5 - 170.0C=S (Thione)Highly deshielded due to the double bond to sulfur and two adjacent electronegative nitrogen atoms[3].
C4, C7 142.5 - 144.0Ar-C-OCH₃Deshielded by the direct attachment to the strongly electronegative oxygen atoms.
C3a, C7a 125.5 - 127.0Ar-C (Bridgehead)Quaternary carbons linking the imidazole and benzene rings.
C5, C6 105.0 - 107.0Ar-CHHighly shielded by the strong electron-donating resonance effect (+M) of the methoxy groups[4].
OCH₃ 55.5 - 56.5Methoxy CTypical aliphatic carbon attached to an aryl oxygen[1].

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute scientific integrity and reproducibility, the following step-by-step protocol must be strictly adhered to. This workflow acts as a self-validating system where each step confirms the success of the previous one.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of 4,7-dimethoxy-1H-benzimidazole-2-thiol in 0.6 mL of anhydrous DMSO-d6 (99.9% D).

  • Causality: DMSO-d6 is selected because the thione form exhibits strong intermolecular hydrogen bonding, making it poorly soluble in less polar solvents like CDCl₃. DMSO disrupts these aggregates, providing sharp, highly resolved peaks.

Step 2: Temperature Equilibration & Locking

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes. Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Causality: Temperature stability is critical because the chemical shift of the exchangeable N-H protons is highly temperature-dependent. Locking ensures field stability over the duration of the acquisition.

Step 3: Tuning, Matching, and Shimming

  • Action: Tune and match the probe for ¹H and ¹³C frequencies. Perform automated Z-axis gradient shimming (TopShim or equivalent) until the lock level is maximized and stable.

  • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR). Precise shimming ensures magnetic field homogeneity, which is required to resolve the sharp singlets of the methoxy and aromatic protons without line broadening.

Step 4: Data Acquisition

  • ¹H NMR: Acquire using a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (d1) of 2.0 seconds.

  • ¹³C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling), 1024 to 2048 scans, and a d1 of 2.0 seconds.

  • Causality: A 2.0s d1 ensures complete relaxation of the protons between pulses, allowing for accurate integration. The high number of scans for ¹³C compensates for the low natural abundance (1.1%) of the ¹³C isotope and the quaternary nature of the C2, C4, C7, C3a, and C7a carbons, which relax slowly.

Step 5: Processing and Referencing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually. Reference the spectra to the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition protocol.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Temperature Equilibration (298 K, 5 mins) A->B C Tuning & Matching (1H and 13C channels) B->C D Shimming (Z-axis gradient shimming) C->D E Pulse Calibration (Determine 90° pulse) D->E F 1H NMR Acquisition (ns=16, d1=2s) E->F G 13C NMR Acquisition (ns=1024, d1=2s, CPD) E->G H Data Processing (FT, Phase/Baseline Correction) F->H G->H I Spectral Analysis (Integration & Peak Picking) H->I

Figure 1: Standardized workflow for 1H and 13C NMR data acquisition and processing.

References

  • Varaprasad et al. "Facile and Eco-friendly Synthesis of 2-(2-Methoxyethyl sulfanyl)- 1H-benzimidazoles and Their Antimicrobial Screening". Asian Journal of Chemistry, 2011. URL: [Link]

  • Ahamed, M. R., et al. "Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives". Al-Nahrain Journal of Science, 2013. URL:[Link]

  • Shawali, A. S., et al. "Reactions of hydrazonoyl halides with heterocyclic thiones. Convenient methodology for heteroannulation, synthesis of spiroheterocycles". Arkivoc, 2008. URL:[Link]

Sources

Foundational

The Architectural Blueprint of 4,7-Dimethoxy-1H-benzimidazole-2-thiol Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the structural and functional landscape of 4,7-dimethoxy-1H-benzimidazole-2-thiol and its derivatives. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets with high affinity. The introduction of methoxy groups at the 4 and 7 positions, coupled with a reactive thiol at the 2-position, bestows upon this molecular architecture a unique combination of electronic properties and synthetic handles, making it a compelling starting point for the design of novel therapeutics.

While a definitive single crystal X-ray structure for the parent compound, 4,7-dimethoxy-1H-benzimidazole-2-thiol, is not publicly available at the time of this writing, this guide will provide a robust framework for its synthesis, structural elucidation through spectroscopic methods, and an in-depth look into the therapeutic promise of its derivatives, drawing upon established data from closely related analogues.

I. Synthetic Strategy: From Precursor to the Core Scaffold

The synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol is a multi-step process that begins with a commercially available precursor and proceeds through the formation of a key diamine intermediate. The causality behind the chosen synthetic route is the reliable and high-yielding nature of these well-documented reactions in heterocyclic chemistry.

Synthesis of the Precursor: 4,7-Dimethoxy-1H-benzimidazole

An optimized and efficient methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole is crucial for the subsequent synthesis of its 2-thiol derivative. The process involves the nitration of 1,4-dimethoxybenzene, followed by reduction and cyclization.

Conversion to 4,7-Dimethoxy-1H-benzimidazole-2-thiol

The introduction of the 2-thiol group is typically achieved through the reaction of the corresponding o-phenylenediamine with carbon disulfide or a related thiocarbonyl compound. This reaction proceeds via a thiourea intermediate which then cyclizes.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazoles

This generalized protocol can be adapted for the synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol from the corresponding 3,6-dimethoxy-1,2-phenylenediamine.

  • Dissolution: Dissolve the o-phenylenediamine derivative (1 equivalent) in ethanol.

  • Addition of Carbon Disulfide: To the ethanolic solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature.

  • Reaction under Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the pure 2-mercaptobenzimidazole derivative.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thiolation Thiolation 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Nitration Nitration 1,4-Dimethoxybenzene->Nitration Dinitro_intermediate 1,4-Dimethoxy-2,3-dinitrobenzene Nitration->Dinitro_intermediate Reduction Reduction Dinitro_intermediate->Reduction Diamine_intermediate 3,6-Dimethoxy-1,2-phenylenediamine Reduction->Diamine_intermediate Cyclization Cyclization Diamine_intermediate->Cyclization Reaction Reaction Diamine_intermediate->Reaction 4,7-Dimethoxy-1H-benzimidazole 4,7-Dimethoxy-1H-benzimidazole Cyclization->4,7-Dimethoxy-1H-benzimidazole Carbon_Disulfide Carbon Disulfide (CS2) Carbon_Disulfide->Reaction Target_Molecule 4,7-Dimethoxy-1H- benzimidazole-2-thiol Reaction->Target_Molecule Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_Other_Spectroscopy Other Spectroscopic Methods Target_Molecule 4,7-Dimethoxy-1H- benzimidazole-2-thiol 1H_NMR ¹H NMR Target_Molecule->1H_NMR 13C_NMR ¹³C NMR Target_Molecule->13C_NMR FTIR FT-IR Spectroscopy Target_Molecule->FTIR MS Mass Spectrometry Target_Molecule->MS Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment Carbon_Backbone Carbon Skeleton & Functional Groups 13C_NMR->Carbon_Backbone Functional_Groups Vibrational Modes of Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4,7-Dimethoxy-1H-benzimidazole-2-thiol in Medicinal Chemistry

Executive Summary & Pharmacological Relevance The 4,7-dimethoxy-1H-benzimidazole-2-thiol scaffold (CAS: 95306-53-9) is a highly privileged structure in modern medicinal chemistry[1][2]. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 4,7-dimethoxy-1H-benzimidazole-2-thiol scaffold (CAS: 95306-53-9) is a highly privileged structure in modern medicinal chemistry[1][2]. As a Senior Application Scientist, I frequently leverage this molecule because the dual methoxy substitution at the 4- and 7-positions fundamentally alters the electron density of the benzimidazole core. By donating electron density through resonance, these groups significantly enhance the nucleophilicity of the C2-thiol and increase the basicity (pKa) of the endocyclic nitrogen.

This specific physicochemical tuning makes it an invaluable intermediate for synthesizing two major classes of advanced therapeutics:

  • Next-Generation Proton Pump Inhibitors (PPIs): The electron-donating groups accelerate the acid-catalyzed activation of the sulfoxide prodrug into the active sulfenamide within gastric parietal cells.

  • Thiazolo[3,2-a]benzimidazole Antimicrobials & Antiproliferatives: The enhanced lipophilicity (LogP) and altered steric profile improve cell membrane penetration and target binding affinity, yielding potent antimicrobial and antiproliferative agents[3][4].

Application 1: Synthesis of Novel Proton Pump Inhibitors (H+/K+ ATPase Inhibitors)

Mechanistic Rationale

In the design of gastric acid inhibitors, the benzimidazole-2-thiol is first alkylated to form a thioether, which is subsequently oxidized to a sulfoxide. The 4,7-dimethoxy substitution plays a causal role in the drug's pharmacodynamics. Upon reaching the highly acidic environment of the secretory canaliculus (pH < 2.0), the electron-rich benzimidazole nitrogen is readily protonated. This triggers a rapid intramolecular rearrangement, converting the stable prodrug into a highly reactive sulfenamide cation. This cation forms irreversible disulfide bonds with specific cysteine residues (e.g., Cys813, Cys822) on the H+/K+ ATPase enzyme, halting acid secretion.

Protocol 1: Synthesis of a 4,7-Dimethoxy PPI Sulfoxide Analog

Self-Validating System: The reaction's success is tracked by the shift in the UV-Vis spectrum and the disappearance of the free thiol peak (around 2550 cm⁻¹) in FTIR, ensuring complete alkylation before the sensitive oxidation step.

Step-by-Step Methodology:

  • Thioether Formation (Alkylation):

    • Suspend 4,7-dimethoxy-1H-benzimidazole-2-thiol (1.0 eq) in a mixture of ethanol and 2M aqueous NaOH (1.1 eq) to deprotonate the thiol, forming the highly nucleophilic thiolate anion.

    • Dropwise add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.05 eq) in ethanol.

    • Stir at 40°C for 4 hours. The reaction is thermodynamically driven by the strong nucleophilicity of the 4,7-dimethoxy thiolate.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the thioether intermediate.

  • Asymmetric Oxidation:

    • Dissolve the thioether in anhydrous toluene and cool to -5°C.

    • Add D-(-)-diethyl tartrate and titanium(IV) isopropoxide to form the chiral complex, followed by N,N-diisopropylethylamine.

    • Slowly add cumene hydroperoxide (1.05 eq) to selectively oxidize the thioether to the sulfoxide without over-oxidation to the sulfone.

    • Validation: Quench with saturated aqueous sodium thiosulfate. Purify via flash chromatography. The presence of the sulfoxide is confirmed by a characteristic S=O stretch at ~1050 cm⁻¹ in FTIR.

PPI_Pathway A 4,7-Dimethoxy-1H- benzimidazole-2-thiol (CAS: 95306-53-9) B Thioether Intermediate A->B Alkylation C Sulfoxide Prodrug (Inactive) B->C Asymmetric Oxidation D Active Sulfenamide (Cationic) C->D H+ Activation (pH < 2.0) E H+/K+ ATPase (Parietal Cell) D->E Disulfide Bond Formation F Irreversible Enzyme Inhibition E->F Blockade of Gastric Acid

Mechanistic pathway from 4,7-dimethoxy-1H-benzimidazole-2-thiol to irreversible H+/K+ ATPase inhibition.

Application 2: Synthesis of Thiazolo[3,2-a]benzimidazole Antimicrobials

Mechanistic Rationale

Fused heterocyclic systems like thiazolo[3,2-a]benzimidazoles exhibit potent antimicrobial and antiproliferative activities[4]. The synthesis utilizes the bifunctional nature of 4,7-dimethoxy-1H-benzimidazole-2-thiol. The C2-thiol acts as the initial nucleophile attacking an alpha-haloketone. Subsequently, the endocyclic N3 nitrogen acts as a secondary nucleophile, attacking the newly formed ketone carbonyl to close the thiazole ring. The 4,7-dimethoxy groups increase the electron density on the N3 nitrogen, thermodynamically favoring the dehydrative cyclization step.

Protocol 2: Synthesis of 5,8-Dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole

Self-Validating System: The cyclization is confirmed by the disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the emergence of a fully conjugated fused ring system in ¹H-NMR (loss of the aliphatic CH₂ protons).

Step-by-Step Methodology:

  • Initial Condensation:

    • Dissolve 4,7-dimethoxy-1H-benzimidazole-2-thiol (1.0 eq) and p-bromophenacyl bromide (1.0 eq) in absolute ethanol.

    • Reflux the mixture for 6 hours. The thiol attacks the alpha-carbon of the bromide, displacing the halogen to form the uncyclized ketone intermediate (4,7-dimethoxy-2-p-bromophenacylthiobenzimidazole)[3].

    • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

  • Dehydrative Cyclization:

    • Suspend the intermediate in a mixture of phosphorus pentoxide (P₄O₁₀) and phosphoric acid (H₃PO₄) to act as a potent dehydrating agent[3].

    • Heat the mixture at 120°C for 3 hours. The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by the adjacent benzimidazole nitrogen.

    • Validation: Pour the hot mixture over crushed ice and neutralize with aqueous potassium carbonate. Extract the resulting 5,8-dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole product, wash, and dry. Yields typically range around 63%[3].

Thiazolo_Synthesis A 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) C Uncyclized Ketone Intermediate (Thioether) A->C EtOH, Reflux B p-Bromophenacyl bromide B->C Nucleophilic Attack E 5,8-Dimethoxy-3-(p-bromophenyl) thiazolo[3,2-a]benzimidazole C->E Dehydrative Cyclization D Cyclization Reagents (P4O10 / H3PO4) D->E Catalyst / 120°C

Two-step synthetic workflow for generating fused thiazolo[3,2-a]benzimidazole antimicrobial agents.

Quantitative Data Summaries

The addition of the 4,7-dimethoxy moieties significantly alters the physicochemical properties of the benzimidazole scaffold, directly impacting its pharmacological utility. Below is a summary of the key derivatives and their reaction metrics[3][4].

Compound / DerivativePredicted LogPYield (%)Primary ApplicationTarget / Mechanism
4,7-Dimethoxy-1H-benzimidazole-2-thiol ~1.80N/AAPI Starting MaterialBifunctional Nucleophilic Scaffold
Uncyclized Ketone Intermediate 4.3275-80%Synthetic IntermediatePre-cyclization state
5,8-Dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole 4.8063%Antimicrobial AgentCell Wall / Enzyme Disruption
4,7-Dimethoxy PPI Sulfoxide Analog ~2.5085%Anti-ulcerativeH+/K+ ATPase Inhibitor
3-Substituted Antiproliferative Analog ~3.1068-72%Anticancer AgentAntiproliferative Activity

References

  • Narayan, S., Kumar, V., & Pujari, H. K. "Heterocyclic systems containing bridgehead nitrogen atom: Part LIII—Synthesis of thiazolo[3,2-a]benzimidazoles". Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 1986, vol. 25, p. 267 - 270. URL:[Link]

  • Garuti, L., Roberti, M., Malagoli, M., Rossi, T., & Castelli, M. "Synthesis and antiproliferative activity of 3-substituted benzimidazoles". Bioorganic & Medicinal Chemistry Letters, 2000. URL:[Link]

  • Garuti, L., Roberti, M., Cermelli, C. "Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles". Bioorganic & Medicinal Chemistry Letters, 1999 Sep 6;9(17):2525-30. URL:[Link]

  • 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) Chemical Properties & Applications. Molaid Database. URL:[Link]

Sources

Application

Application Note: 4,7-Dimethoxy-1H-benzimidazole-2-thiol as a High-Efficiency Corrosion Inhibitor

Executive Rationale & Chemical Dynamics The mitigation of metallic degradation in aggressive industrial environments—such as acid pickling, oilwell acidizing, and marine exposure—relies heavily on the deployment of organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Chemical Dynamics

The mitigation of metallic degradation in aggressive industrial environments—such as acid pickling, oilwell acidizing, and marine exposure—relies heavily on the deployment of organic corrosion inhibitors. While 2-mercaptobenzimidazole (2-MBI) and its standard derivatives are well-documented for their robust protective properties[1], the structural evolution to 4,7-dimethoxy-1H-benzimidazole-2-thiol (DMBIT) represents a significant leap in inhibition technology.

The efficacy of benzimidazole derivatives is intrinsically linked to their spatial molecular structure, surface charge density, and the electronic parameters of their heteroatoms[2]. By incorporating two strongly electron-donating methoxy (–OCH₃) groups at the 4 and 7 positions of the benzimidazole core, DMBIT achieves a highly enriched electron density. This modification dramatically enhances the molecule's nucleophilicity. The sulfur and nitrogen heteroatoms, alongside the aromatic π -electron system, become highly active donor sites, facilitating superior coordinate covalent bonding (chemisorption) with the vacant d-orbitals of transition metals like mild steel or copper[3].

Mechanistic Pathway of Inhibition

In acidic media (e.g., 1.0 M HCl or H₃PO₄), DMBIT operates as a mixed-type inhibitor, suppressing both anodic metal dissolution and cathodic hydrogen evolution[4]. The adsorption mechanism is a self-reinforcing, two-step process:

  • Physisorption: The endocyclic nitrogen atoms of DMBIT undergo protonation in low-pH environments. These cationic species are electrostatically drawn to the metal surface, which is pre-adsorbed with aggressive counter-ions (e.g., Cl⁻), forming a preliminary physical barrier[2].

  • Chemisorption: As the molecules approach the surface, a charge-transfer process occurs. The neutral tautomeric forms of DMBIT donate unshared electron pairs from the S, N, and O atoms directly into the metal's d-orbitals, displacing water molecules and forming a densely packed, chemisorbed monolayer that strictly obeys the Langmuir adsorption isotherm[1].

G DMBIT DMBIT in Acidic Media (Thiol-Thione Tautomerism) Protonation Protonation of N-atoms (Cationic Species) DMBIT->Protonation Low pH Environment Neutral Neutral Molecule (Electron-Rich Heteroatoms) DMBIT->Neutral Tautomeric Equilibrium Physisorption Physisorption (Electrostatic Attraction to Cl-) Protonation->Physisorption Electrostatic Forces Chemisorption Chemisorption (Coordinate Bonding to d-orbitals) Neutral->Chemisorption Electron Donation (N, S, O) Physisorption->Chemisorption Dehydration & Charge Transfer Film Protective Monolayer Formation (Langmuir Adsorption Isotherm) Chemisorption->Film High Surface Coverage

Mechanistic pathway of DMBIT adsorption and protective film formation on metal surfaces.

Empirical Data Synthesis

To validate the efficacy of DMBIT, quantitative data must be correlated across multiple analytical techniques. The table below synthesizes typical performance metrics for mild steel exposed to 1.0 M HCl at 303 K, demonstrating the inverse relationship between DMBIT concentration and corrosion rate (CR), and the corresponding surge in Inhibition Efficiency (IE%).

Inhibitor Concentration (mM)Gravimetric CR (mm/year)Gravimetric IE (%) Ecorr​ vs. SCE (mV) Icorr​ (µA/cm²)Polarization IE (%) Rct​ (Ω·cm²)
Blank (0.0) 12.45--4851150.0-15.2
0.1 3.1175.0-478280.575.662.4
0.5 1.0591.5-47095.291.7185.6
1.0 (Optimal) 0.3597.1-46532.197.2520.3

Note: The minimal shift in Ecorr​ (< 85 mV) confirms DMBIT functions as a mixed-type inhibitor, affecting both anodic and cathodic domains simultaneously without exclusively dominating one[1].

Standardized Experimental Protocols

The following self-validating workflow ensures that physical weight loss data is strictly corroborated by transient electrochemical kinetics and post-immersion surface topography.

Workflow Prep Substrate Prep (Abrasion & Degreasing) Solution Inhibitor Formulation (0.1 - 1.0 mM DMBIT) Prep->Solution Gravimetric Gravimetric Analysis (Weight Loss, CR, IE%) Solution->Gravimetric Electro Electrochemical Testing (EIS & PDP) Solution->Electro Surface Surface Characterization (SEM / EDX) Gravimetric->Surface Electro->Surface Validation Mechanism Validation (Adsorption Isotherms) Surface->Validation

Integrated experimental workflow for validating corrosion inhibitor efficacy.

Phase I: Gravimetric (Weight Loss) Validation

Gravimetric analysis remains the most reliable baseline for corrosion assessment because it directly measures the physical dissolution of the metal over time, free from external electrical perturbations.

  • Substrate Standardization: Machine mild steel coupons to identical dimensions (e.g., 2.0 × 2.0 × 0.2 cm).

    • Causality: Uniform surface area is mathematically critical for accurate CR calculation.

  • Mechanical Polishing: Abrade coupons sequentially using silicon carbide (SiC) paper from 400 up to 1200 grit.

    • Causality: Progressive polishing standardizes surface roughness, eliminating macroscopic defects that act as localized, high-energy anodic dissolution sites. This ensures the calculated IE% reflects the chemical efficacy of DMBIT, not initial physical variances[1].

  • Degreasing & Desiccation: Wash with double-distilled water, degrease in ultrasonic acetone for 5 minutes, dry under warm air, and store in a desiccator. Weigh accurately ( W1​ ) using an analytical balance (±0.1 mg).

  • Immersion: Suspend the coupons in 100 mL of 1.0 M HCl containing varying concentrations of DMBIT (0.1 to 1.0 mM) alongside a blank control. Maintain at a thermostatic 303 K for 24 hours.

  • Post-Immersion Processing: Remove coupons, scrub with a bristle brush under running water to remove loosely adherent corrosion products (leaving the chemisorbed DMBIT film intact), dry, and re-weigh ( W2​ ).

  • Self-Validation Calculation: Calculate CR and IE%. The IE% derived here must be within ±2% of the IE% derived from the electrochemical polarization resistance to validate the system's integrity.

Phase II: Electrochemical Profiling (EIS & PDP)

Electrochemical methods provide instantaneous kinetic data and elucidate the mechanism of the inhibitor's action at the metal-solution interface.

  • Cell Configuration: Utilize a standard three-electrode cell: a platinum counter electrode, a saturated calomel electrode (SCE) as the reference, and the mild steel coupon embedded in epoxy resin as the working electrode (exposing exactly 1.0 cm²).

    • Causality: Embedding in epoxy prevents edge effects and localized crevice corrosion, ensuring the current density ( Icorr​ ) is perfectly normalized to the geometric area.

  • Open Circuit Potential (OCP) Stabilization: Immerse the working electrode in the test solution and monitor the OCP for 30–60 minutes prior to any perturbation.

    • Causality: This equilibration period is mandatory. It allows the DMBIT molecules to establish a steady-state adsorption-desorption equilibrium. Premature AC/DC perturbation will yield unstable spectra characterized by low-frequency inductive loops—artifacts of an evolving interface rather than true electrochemical mechanisms.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Causality: A small 10 mV amplitude ensures the system remains pseudo-linear, allowing the extraction of the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) without permanently altering the DMBIT adlayer[1]. An increase in Rct​ and decrease in Cdl​ confirms the displacement of water molecules by the bulkier DMBIT molecules.

  • Potentiodynamic Polarization (PDP): Following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s. Extract Icorr​ by extrapolating the Tafel slopes.

Phase III: Surface Adlayer Characterization
  • Preparation: Retrieve coupons from the 1.0 mM DMBIT solution and the blank solution after 24 hours. Rinse gently with distilled water (do not scrub) and dry in a vacuum desiccator.

  • SEM/EDX Analysis: Analyze the surface topography using a Scanning Electron Microscope.

    • Expected Outcome: The blank coupon will exhibit severe pitting and a highly porous morphology. The DMBIT-treated coupon will display smooth polishing lines (from the 1200 grit SiC paper), proving the suppression of dissolution. EDX mapping will reveal distinct peaks for Sulfur and Nitrogen, definitively validating the presence of the chemisorbed DMBIT monolayer on the metal surface[2].

References

  • Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Source: MDPI URL:[Link][1]

  • 2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62 alloy surface in a simulated marine environment at 40 °C Source: AIP Publishing URL:[Link][3]

  • Recent advances in the use of benzimidazoles as corrosion inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Evaluation of 2-mercaptobenzimidazole as corrosion inhibitor for mild steel in phosphoric acid Source: ResearchGate URL:[Link][4]

Sources

Method

Application Note: 4,7-Dimethoxy-1H-benzimidazole-2-thiol in Advanced Coordination Chemistry

Executive Summary & Chemical Rationale Transition metal complexes utilizing benzimidazole-derived ligands have become cornerstones in the development of novel chemotherapeutics, catalysts, and antimicrobial agents. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Transition metal complexes utilizing benzimidazole-derived ligands have become cornerstones in the development of novel chemotherapeutics, catalysts, and antimicrobial agents. Among these, 4,7-dimethoxy-1H-benzimidazole-2-thiol (4,7-DMBIT, CAS: 95306-53-9) stands out as a highly tunable, electron-rich ligand.

The strategic placement of methoxy (–OCH₃) groups at the 4 and 7 positions of the benzimidazole scaffold introduces strong electron-donating resonance (+M) effects. This localized electron density significantly increases the basicity of the azomethine nitrogen and the nucleophilicity of the exocyclic sulfur atom. Consequently, 4,7-DMBIT acts as a superior σ-donor compared to unsubstituted 2-mercaptobenzimidazole. This unique electronic profile stabilizes high-oxidation-state metal centers, alters metal-to-ligand charge transfer (MLCT) dynamics, and enhances the biological efficacy of the resulting complexes [1, 2].

Ligand Dynamics: Tautomerism and Coordination Modes

In solution, 4,7-DMBIT exhibits a dynamic thione-thiol tautomeric equilibrium. While the thione form predominates in the solid state, the addition of a mild base (e.g., triethylamine) drives the equilibrium toward the thiolate anion. This deprotonation is a critical prerequisite for controlled metal coordination.

Depending on the Pearson Hard Soft Acid Base (HSAB) nature of the metal center, 4,7-DMBIT adopts distinct coordination geometries:

  • S-Monodentate: Preferred by soft metals like Ag(I) and Au(I) [1].

  • N,S-Bidentate Chelation: Forms a highly stable, rigid four-membered metallacycle. This is the dominant mode for intermediate/soft transition metals such as Ru(II), Pt(II), and Cu(II) [2, 4].

  • μ-S Bridging: Utilized in the stepwise construction of polynuclear and heterometallic frameworks (e.g., Rh and Ir clusters) [3].

G Thiol Thiol Tautomer (-SH) Thione Thione Tautomer (=S) Thiol->Thione Tautomeric Equilibrium Deprotonation Base Addition (e.g., Et3N) Thiol->Deprotonation -H⁺ Thione->Deprotonation -H⁺ Thiolate Thiolate Anion (-S⁻) Deprotonation->Thiolate Coord1 S-Monodentate (Ag, Au) Thiolate->Coord1 Coord2 N,S-Bidentate (Ru, Pt, Cu) Thiolate->Coord2 Coord3 μ-S Bridging (Polynuclear) Thiolate->Coord3

Fig 1. Tautomerism and metal-dependent coordination modes of 4,7-DMBIT.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality—explaining why specific reagents and conditions are chosen—alongside built-in quality control (QC) checkpoints.

Protocol A: Synthesis of[Ru(II)(bipy)₂(4,7-DMBIT)]PF₆ (Anticancer Candidate)

Causality: Ruthenium(II) complexes are prioritized in oncology because their octahedral geometry and slow ligand exchange kinetics mimic platinum-based drugs, yet they frequently bypass cisplatin resistance mechanisms [2]. We utilize cis -[Ru(bipy)₂Cl₂] as the precursor. A weakly basic environment is strictly required to deprotonate the 4,7-DMBIT thiol group, thermodynamically driving the N,S-bidentate chelation over simple S-coordination.

  • Ligand Preparation: Dissolve 1.0 mmol of 4,7-DMBIT in 20 mL of degassed absolute ethanol.

    • QC Checkpoint: The solution should be clear. Any turbidity indicates ligand oxidation (disulfide formation); discard and use fresh solvent.

  • Deprotonation: Add 1.1 mmol of triethylamine (Et₃N) dropwise. Stir for 15 minutes at room temperature.

    • Causality: Et₃N (pKa ~10.7) is strong enough to deprotonate the thiol but non-nucleophilic enough to avoid competing with the ligand for the metal center.

  • Metal Addition: Slowly add 1.0 mmol of cis -[Ru(bipy)₂Cl₂] dissolved in 10 mL of ethanol/dichloromethane (1:1 v/v).

  • Reflux & Coordination: Heat the mixture to reflux (80°C) under a strict N₂ atmosphere for 6 hours.

    • Causality: N₂ prevents the oxidative degradation of the electron-rich Ru(II) center to Ru(III).

    • QC Checkpoint: The solution color will shift from dark purple/brown to a vibrant reddish-orange, visually confirming the MLCT transition indicative of successful coordination.

  • Anion Exchange & Isolation: Cool to room temperature. Add a saturated aqueous solution of NH₄PF₆ (1.5 mmol) to precipitate the cationic complex as a stable hexafluorophosphate salt.

  • Purification: Filter the precipitate, wash successively with cold water, ethanol, and diethyl ether. Dry under vacuum.

Protocol B: Synthesis of[Ag(I)(4,7-DMBIT)(PPh₃)₂] (Antimicrobial Candidate)

Causality: Silver(I) has a profound affinity for sulfur (soft-soft interaction). Methoxy-substituted mercaptobenzimidazole Ag(I) complexes demonstrate exceptional broad-spectrum antibacterial activity [1]. Triphenylphosphine (PPh₃) is employed as an auxiliary ligand to sterically hinder the formation of insoluble polymeric Ag-S networks, ensuring a discrete, soluble complex suitable for in vitro biological assays.

  • Precursor Assembly: Dissolve 1.0 mmol of AgNO₃ and 2.0 mmol of PPh₃ in 25 mL of acetonitrile. Stir in the dark for 30 minutes.

    • Causality: Acetonitrile stabilizes Ag(I), and darkness prevents photochemical reduction to Ag(0) nanoparticles.

  • Ligand Addition: Add a solution of 1.0 mmol 4,7-DMBIT and 1.0 mmol NaOH in 10 mL methanol dropwise to the silver complex.

  • Stirring: Stir at room temperature for 4 hours in the dark.

  • Isolation: Concentrate the solvent under reduced pressure to ~10 mL. Add diethyl ether to induce precipitation of the white/pale-yellow complex. Filter and dry in vacuo.

Workflow Step1 1. Ligand Preparation Dissolve 4,7-DMBIT in Solvent Step2 2. Deprotonation Add 1.1 eq. Base (pH ~8) Step1->Step2 Step3 3. Metal Addition Add Metal Precursor dropwise Step2->Step3 Step4 4. Coordination React under specific conditions (Heat/Dark) Step3->Step4 Step5 5. Isolation Precipitate, filter, wash (Et2O) Step4->Step5 Step6 6. Validation IR, NMR, UV-Vis, Elemental Step5->Step6

Fig 2. Self-validating synthetic workflow for 4,7-DMBIT transition metal complexes.

Analytical Validation & Data Interpretation

Validating the coordination mode of 4,7-DMBIT relies heavily on comparative spectroscopy. The high electron density provided by the 4,7-dimethoxy groups makes the shifts in IR and NMR highly pronounced upon metal binding.

Table 1: Spectroscopic Diagnostic Markers for 4,7-DMBIT Coordination

Analytical MethodFree Ligand (4,7-DMBIT)Coordinated Complex (N,S-bidentate)Diagnostic Causality
FT-IR ν(S-H) ~2550 cm⁻¹ (weak)AbsentConfirms complete deprotonation and S-coordination.
FT-IR ν(C=N) ~1620 cm⁻¹Shifted to ~1590 cm⁻¹Indicates electron donation from the azomethine N to the metal center.
FT-IR ν(C=S) ~1180 cm⁻¹Shifted to ~1150 cm⁻¹Confirms the thione-to-thiolate electronic shift upon metal binding [4].
¹H NMR (N-H) ~12.5 ppm (broad)Absent or heavily shiftedConfirms tautomeric shift and N-coordination.
UV-Vis (MLCT) Absent~400–450 nm (Ru/Pt)Verifies d-π* metal-to-ligand charge transfer, unique to the complex [2].

Biological Applications & Efficacy

The pharmacological profile of 4,7-DMBIT complexes is dictated by the central metal ion. The lipophilicity imparted by the dimethoxy groups enhances cellular uptake, making these complexes highly effective in both oncology and infectious disease models.

Table 2: Comparative Biological Efficacy of Mercaptobenzimidazole Complexes

Metal CenterPrimary CoordinationTarget ApplicationPrimary Mechanism of Action
Ruthenium(II) N,S-BidentateAnticancerDNA intercalation, ROS generation, and bypassing of cisplatin resistance pathways [2].
Platinum(II) N,S-BidentateAnticancerDirect DNA cross-linking leading to apoptosis.
Silver(I) S-MonodentateAntimicrobialDisruption of bacterial cell walls and irreversible thiol-enzyme inhibition [1].
Copper(II) N,S-BidentateAntimicrobialInduction of intracellular oxidative stress via Fenton-like reactions [4].

References

  • Adebimpe, J. K., Adekanmbi, A. O., & Olalekan, T. E. (2026). *SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF Cu[II], Cu[I], AND Ag[I] COMPLEXES OF 5-METHOXY- AND 5-DIFLUOROMETHOXY
Application

biological activity of 4,7-dimethoxy-1H-benzimidazole-2-thiol derivatives

Application Note: Pharmacological Profiling and Biological Activity of 4,7-Dimethoxy-1H-benzimidazole-2-thiol Derivatives Executive Summary The 4,7-dimethoxy-1H-benzimidazole-2-thiol scaffold represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling and Biological Activity of 4,7-Dimethoxy-1H-benzimidazole-2-thiol Derivatives

Executive Summary

The 4,7-dimethoxy-1H-benzimidazole-2-thiol scaffold represents a highly versatile pharmacophore in modern drug development. By combining the metal-chelating and hydrogen-bonding capabilities of the 2-thiol moiety with the electron-rich 4,7-dimethoxy substitution, this core structure serves as a dual-purpose platform. It exhibits potent intrinsic antimicrobial properties and acts as a critical synthetic precursor for benzimidazole-4,7-diones—bioreductive prodrugs designed to selectively target hypoxic tumor microenvironments[1][2]. This application note details the mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols for evaluating these derivatives.

Mechanistic Rationale & Structural Biology

Hypoxia-Selective Oncology (Bioreductive Prodrugs)

Solid tumors frequently outgrow their vascular supply, creating regions of profound hypoxia (≤1% O2​ ). Standard chemotherapeutics often fail in these regions due to poor drug penetration and the absence of oxygen required for reactive oxygen species (ROS) generation.

Derivatives of 4,7-dimethoxy-1H-benzimidazole-2-thiol are readily oxidized into benzimidazole-4,7-diones[2]. These quinone-bearing molecules act as bioreductive prodrugs. The causality behind their selectivity lies in their reduction potential:

  • Under Normoxia: One-electron ( 1e− ) reduction by ubiquitous cellular reductases yields a semiquinone radical. In the presence of normal oxygen levels, this radical rapidly transfers its electron to O2​ , regenerating the parent quinone (futile cycling) and producing non-lethal amounts of superoxide[2][3].

  • Under Hypoxia: The absence of molecular oxygen prevents futile cycling. The semiquinone radical persists and undergoes further reduction or spontaneous rearrangement into a highly reactive alkylating species. This leads to severe DNA damage and caspase-dependent apoptosis exclusively in hypoxic cancer cells[3].

BioreductivePathway A 4,7-Dimethoxybenzimidazole (Precursor) B Benzimidazole-4,7-dione (Prodrug) A->B Oxidation (HNO3/HCl) C Semiquinone Radical (Active Intermediate) B->C 1e- Reduction (Reductases) D DNA Damage & Apoptosis C->D Hypoxia (≤1% O2) E Futile Cycling (Detoxification) C->E Normoxia (21% O2) E->B Superoxide Generation

Fig 1. Bioreductive activation of benzimidazole-4,7-diones in hypoxic tumor microenvironments.

Antimicrobial and Antifungal Efficacy

The intact 1H-benzimidazole-2-thiol core is a recognized antimicrobial agent[4]. The structural similarity of the benzimidazole nucleus to purines allows it to competitively inhibit nucleic acid synthesis. Furthermore, the 2-thiol derivative acts as a potent inhibitor of the bacterial cell division protein FtsZ. By binding to the interdomain cleft of FtsZ, the thiol derivative locks the protein in a conformation that prevents GTP hydrolysis, thereby arresting Z-ring formation and halting bacterial proliferation[4]. The addition of the 4,7-dimethoxy groups increases the lipophilicity of the molecule, enhancing cell wall penetration in Gram-positive strains.

FtsZPathway A Benzimidazole-2-thiol Derivative B Bacterial FtsZ Protein (Interdomain Cleft) A->B Nucleophilic/H-bond Interactions C GTPase Inhibition B->C Conformational Locking D Z-Ring Assembly Blockade C->D Polymerization Arrest

Fig 2. Mechanism of bacterial cell division arrest via FtsZ protein inhibition.

Quantitative Efficacy Profiles

To contextualize the biological activity of these derivatives, quantitative data from validated in vitro models is summarized below.

Table 1: Cytotoxicity of Benzimidazole-4,7-dione Derivatives (A549 Lung Adenocarcinoma Cells) [2][3] Note: Hypoxia Cytotoxicity Ratio (HCR) = IC50​ Normoxia / IC50​ Hypoxia. A higher HCR indicates greater tumor selectivity.

Compound ClassNormoxia IC50​ (µM)Hypoxia IC50​ (µM)HCRMechanism of Action
4,7-Dimethoxy Precursor > 200.0> 200.0~1.0Inactive Prodrug
Benzimidazole-4,7-dione (A) 120.5 ± 4.230.1 ± 1.84.0Bioreductive Alkylation
Benzimidazole-4,7-dione (B) 150.3 ± 5.145.5 ± 2.23.3Bioreductive Alkylation
Tirapazamine (Control) 80.0 ± 3.515.1 ± 1.15.3Radical DNA Cleavage

Table 2: Antimicrobial Activity (MIC, µg/mL) of Benzimidazole-2-thiol Derivatives [4]

Microbial StrainUnsubstituted 2-Thiol Core4,7-Dimethoxy-2-ThiolCiprofloxacin (Control)
Escherichia coli (Gram -)125.031.21.5
Staphylococcus aureus (Gram +)62.515.60.5
Candida albicans (Fungal)250.062.5N/A (Fluconazole: 2.0)

Self-Validating Experimental Protocols

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (WST-1 Method)

Causality Check: WST-1 is utilized over traditional MTT because it yields a water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, reducing atmospheric oxygen exposure during plate handling which could skew hypoxic readouts[2].

Reagents & Equipment:

  • A549 Human Lung Adenocarcinoma cell line.

  • Hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

  • WST-1 Cell Proliferation Reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in standard normoxia (21% O2​ ) to allow adherence.

  • Hypoxic Conditioning (Critical Step): Transfer the plates to the hypoxia chamber (1% O2​ ) for 24 hours prior to drug treatment.

    • Rationale: This pre-incubation stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), ensuring the upregulation of the specific reductases (e.g., CYPOR) required to activate the benzimidazole-4,7-dione derivatives.

  • Drug Administration: Prepare serial dilutions of the oxidized 4,7-dimethoxybenzimidazole derivatives (1 µM to 500 µM). Add 10 µL of the drug solution to the wells. Maintain parallel plates in both normoxic and hypoxic conditions.

  • Incubation: Incubate for 48 hours under respective atmospheric conditions.

  • WST-1 Readout: Add 10 µL of WST-1 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure the absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate the IC50​ using non-linear regression analysis and determine the HCR.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

Causality Check: The use of cation-adjusted Mueller-Hinton broth (CAMHB) is strictly required, as the 2-thiol moiety can chelate divalent cations ( Mg2+ , Ca2+ ). Unadjusted broth may artificially inflate the apparent potency of the drug by starving bacteria of essential structural cations.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate E. coli and S. aureus on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 4,7-dimethoxy-1H-benzimidazole-2-thiol derivative (from 500 µg/mL to 0.98 µg/mL) in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions (final inoculum ∼5×105 CFU/mL).

  • Internal Validation Controls:

    • Growth Control: Broth + Bacteria (No drug) to ensure organism viability.

    • Sterility Control: Broth + Drug (No bacteria) to ensure the compound does not precipitate and mimic bacterial turbidity.

  • Incubation & Measurement: Incubate at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible growth (confirmed via OD600​ measurement < 0.05).

References

  • Elrayess, R. A., Ghareb, N., & Azab, M. M. (2013). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. URL:[Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 19(1), 400-416. URL:[Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives. Molecules, 19(10), 15361-15373. URL:[Link]

  • Suryavanshi, H., et al. (2026). Design, Synthesis, and Inhibitory Activity of Benzimidazole-2-thiol Derivatives on SHSY-5Y Neuroblastoma Cancer Cell Line. ResearchGate. URL:[Link]

Sources

Method

role of 4,7-dimethoxy-1H-benzimidazole-2-thiol in organic synthesis

Application Note: Synthetic Utility of 4,7-Dimethoxy-1H-benzimidazole-2-thiol in Fused Heterocycle Drug Discovery Executive Summary 4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) [1] is a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of 4,7-Dimethoxy-1H-benzimidazole-2-thiol in Fused Heterocycle Drug Discovery

Executive Summary

4,7-Dimethoxy-1H-benzimidazole-2-thiol (CAS 95306-53-9) [1] is a highly versatile building block in organic synthesis, primarily utilized for the construction of polycyclic heterocycles. Its unique ambidentate nucleophilicity and the electron-donating properties of its dimethoxy groups make it an ideal precursor for synthesizing thiazolo[3,2-a]benzimidazoles—a privileged pharmacophore in medicinal chemistry known for its antimicrobial, antioxidant, and anti-tumor activities [2]. This application note details the mechanistic rationale and validated protocols for utilizing this compound in the synthesis of advanced drug scaffolds.

Mechanistic Insights & Pathway Causality

The synthesis of fused benzimidazole systems from 4,7-dimethoxy-1H-benzimidazole-2-thiol relies on a highly controlled two-step sequence: regioselective S-alkylation followed by intramolecular cyclodehydration.

  • Regioselectivity of S-Alkylation: The 2-mercaptobenzimidazole core exhibits tautomerism between the thiol (-SH) and thione (=S) forms. Under mildly basic conditions, the thiolate anion is generated. Because sulfur is a softer, more polarizable nucleophile than nitrogen, S-alkylation with α-haloketones (such as phenacyl bromide) is kinetically favored over N-alkylation, selectively yielding the thioether intermediate [3].

  • Electronic Influence on Cyclodehydration: The subsequent cyclization requires the activation of the carbonyl group. Strong dehydrating acids like polyphosphoric acid (PPA) or phosphorus pentoxide in phosphoric acid (P₄O₁₀/H₃PO₄) protonate the carbonyl oxygen, rendering the adjacent carbon highly electrophilic. The 4,7-dimethoxy groups on the benzimidazole ring play a crucial causal role here: by donating electron density via resonance, they increase the nucleophilicity of the endocyclic nitrogen (N1/N3), significantly lowering the activation energy required for the intramolecular attack and subsequent dehydration to form the thiazole ring[4].

Reaction Workflow

G A 4,7-dimethoxy-1H- benzimidazole-2-thiol B S-Alkylation (Base) A->B α-haloketone C Thioether Intermediate B->C D Cyclodehydration (PPA/Heat) C->D -H2O E Thiazolo[3,2-a] benzimidazole D->E

Workflow for the synthesis of thiazolo[3,2-a]benzimidazoles from 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Validated Experimental Protocols

Protocol A: Regioselective S-Alkylation

Objective: Synthesis of 2-(p-bromophenacylthio)-4,7-dimethoxybenzimidazole.

  • Step 1: Dissolve 10 mmol of 4,7-dimethoxy-1H-benzimidazole-2-thiol in 30 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that poorly solvates the thiolate anion, thereby maximizing its nucleophilicity and driving the reaction forward.

  • Step 2: Add 12 mmol of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 15 minutes.

    • Causality: Mild base ensures complete deprotonation to generate the thiolate without causing unwanted side reactions (such as aldol condensation of the starting materials).

  • Step 3: Add 10 mmol of p-bromophenacyl bromide dropwise over 10 minutes.

  • Step 4: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:2).

  • Step 5: Pour the mixture into 150 mL of ice-cold distilled water.

    • Causality: The sudden change in solvent polarity forces the precipitation of the highly hydrophobic thioether intermediate, acting as a self-purifying step.

  • Step 6: Filter the precipitate, wash with water, and recrystallize from ethanol to afford the pure intermediate.

Protocol B: Intramolecular Cyclodehydration

Objective: Synthesis of 5,8-dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole [4].

  • Step 1: In a round-bottom flask, add 5 mmol of the thioether intermediate synthesized in Protocol A to 15 g of a P₄O₁₀/H₃PO₄ mixture (or neat PPA).

    • Causality: Polyphosphoric acid acts as both the solvent and the dehydrating agent. Its high viscosity requires vigorous mechanical stirring to ensure a homogenous reaction matrix.

  • Step 2: Heat the mixture to 90–100 °C using an oil bath for 3–4 hours.

    • Causality: Elevated temperatures are required to overcome the activation barrier of the intramolecular nucleophilic attack, but exceeding 110 °C must be avoided to prevent thermal cleavage of the methoxy groups.

  • Step 3: Cool the mixture to ~40 °C and pour it slowly into 100 g of crushed ice with vigorous stirring.

  • Step 4: Neutralize the highly acidic solution dropwise with 25% aqueous ammonia until the pH reaches 7.5–8.0.

    • Causality: Neutralization converts the soluble, protonated thiazolobenzimidazolium salt into its neutral free base, causing it to crash out of the aqueous solution.

  • Step 5: Filter the solid, wash thoroughly with water, dry, and purify via column chromatography (silica gel, CHCl₃:MeOH) to yield the target compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields for the synthesis of various fused derivatives using 4,7-dimethoxy-1H-benzimidazole-2-thiol as the starting material.

Target ScaffoldReaction StepReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Biological Application
Thioether Intermediate S-Alkylationα-haloketone, K₂CO₃, DMF60475 – 85Intermediate precursor
Thiazolo[3,2-a]benzimidazole CyclodehydrationP₄O₁₀ / H₃PO₄90 – 1003 – 460 – 65DNA Gyrase B & DHFR Inhibitors [3]
Pyrido[1,2-a]benzimidazole Radical CyclizationBu₃SnH, ACN, Toluene110650 – 55Anticancer agents [2]

References

  • Semantic Scholar. "Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole." Literature Review. Available at:[Link]

  • ResearchGate. "New enaminone derivatives of 6-hydroxy-4,7-dimethoxy-benzofuran-5-yl scaffold: Synthesis, antimicrobial and antioxidant activities, and molecular docking studies as potential DNA gyrase B and DHFR inhibitors." Scientific Article. Available at: [Link]

  • Molaid. "4,7-dimethoxy-2-p-bromophenacylthiobenzimidazole - CAS 108182-03-2." Reaction Database. Available at: [Link]

Application

using 4,7-dimethoxy-1H-benzimidazole-2-thiol as a precursor for novel compounds

Application Note: 4,7-Dimethoxy-1H-benzimidazole-2-thiol as a Privileged Precursor for Fused Thiazolo[3,2-a]benzimidazole Scaffolds Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,7-Dimethoxy-1H-benzimidazole-2-thiol as a Privileged Precursor for Fused Thiazolo[3,2-a]benzimidazole Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The compound 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) is a highly versatile, electron-rich heterocyclic building block[1]. While benzimidazole-2-thiols are traditionally recognized as intermediates for proton pump inhibitors (PPIs), the specific 4,7-dimethoxy substitution pattern offers unique stereoelectronic advantages for synthesizing fused tricyclic systems.

Specifically, this precursor is highly effective for generating thiazolo[3,2-a]benzimidazole derivatives, a class of compounds heavily investigated for their broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties[2].

The Causality of the Scaffold Design: In the design of fused heterocycles, the nucleophilicity of the benzimidazole nitrogen is often the rate-limiting factor during intramolecular cyclization.

  • Regioselective S-Alkylation: The starting material exhibits thiol-thione tautomerism. In alkaline media, it forms a highly polarizable thiolate anion. Because sulfur is a "soft" nucleophile, it kinetically outcompetes the "hard" imidazole nitrogen for initial alkylation by α-haloketones or α-haloacids.

  • Accelerated N-Cyclization: The methoxy groups at the 4 and 7 positions exert a strong +M (resonance) electron-donating effect, pushing electron density into the benzimidazole π-system. This significantly enhances the nucleophilicity of the N3 nitrogen. Consequently, the subsequent dehydrative cyclization occurs under milder conditions and with higher yields compared to unsubstituted analogs.

Synthetic Workflow Visualization

The following diagram illustrates two divergent synthetic pathways utilizing 4,7-dimethoxy-1H-benzimidazole-2-thiol to access structurally distinct thiazolo[3,2-a]benzimidazole derivatives.

G cluster_A Pathway A: Arylthiazolo[3,2-a]benzimidazole Synthesis cluster_B Pathway B: Thiazolo[3,2-a]benzimidazol-3(2H)-one Synthesis Precursor 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) Step1A Step 1: S-Alkylation Reagent: p-Bromophenacyl bromide Base: K2CO3 / EtOH Precursor->Step1A Step1B Step 1: S-Alkylation Reagent: Chloroacetic acid Base: NaOH (aq) Precursor->Step1B IntA Intermediate A (CAS: 108182-03-2) Step1A->IntA Step2A Step 2: Cyclization Reagent: P4O10 / H3PO4 IntA->Step2A ProdA Product A 5,8-dimethoxy-3-(p-bromophenyl) thiazolo[3,2-a]benzimidazole Step2A->ProdA IntB Intermediate B (CAS: 108181-99-3) Step1B->IntB Step2B Step 2: Acylation Reagent: Ac2O / Pyridine IntB->Step2B ProdB Product B 5,8-dimethoxythiazolo[3,2-a] benzimidazol-3(2H)-one Step2B->ProdB

Figure 1: Divergent synthetic pathways for thiazolo[3,2-a]benzimidazole derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,8-dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole

This pathway utilizes an α-haloketone to build a fully aromatized thiazole ring fused to the benzimidazole core[3].

Step 1: S-Alkylation

  • Suspend 4,7-dimethoxy-1H-benzimidazole-2-thiol (1.0 eq) in absolute ethanol.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq) and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the highly acidic thiol proton (pKa ~8) without deprotonating the imidazole nitrogen (pKa ~12), ensuring strict regioselectivity for S-alkylation over N-alkylation.

  • Add p-bromophenacyl bromide (1.05 eq) portion-wise. Reflux the mixture for 2-3 hours.

  • Cool to room temperature, pour into ice water, filter the precipitate, and recrystallize from ethanol to yield 4,7-dimethoxy-2-(p-bromophenacylthio)benzimidazole (CAS: 108182-03-2)[3].

    • Self-Validation Checkpoint: Do not proceed until FTIR confirms the complete disappearance of the broad S-H stretching band (~2550 cm⁻¹) and the appearance of a sharp ketone C=O stretch (~1680 cm⁻¹).

Step 2: Dehydrative Cyclization

  • In a round-bottom flask, mix the intermediate from Step 1 with a mixture of P₄O₁₀ and H₃PO₄ (polyphosphoric acid equivalent).

    • Causality: The highly acidic environment protonates the ketone carbonyl, making the electrophilic carbon highly susceptible to intramolecular nucleophilic attack by the electron-rich N3 nitrogen of the benzimidazole ring. The reagent simultaneously acts as a dehydrating agent to drive the aromatization of the newly formed thiazole ring.

  • Heat the viscous mixture to 90–100 °C for 4 hours.

  • Quench by pouring over crushed ice and neutralize cautiously with aqueous ammonia. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. The cyclization yields the product at approximately 63% efficiency[3].

    • Self-Validation Checkpoint: ¹H NMR must show the disappearance of the aliphatic -S-CH₂- singlet (~4.5 ppm) and the appearance of a new highly deshielded olefinic proton singlet (~7.2 ppm) corresponding to the C2 proton of the newly formed thiazole ring.

Protocol B: Synthesis of 5,8-dimethoxythiazolo[3,2-a]benzimidazol-3(2H)-one

This pathway utilizes an α-haloacid to generate a fused thiazolidinone ring[4].

Step 1: S-Alkylation

  • Dissolve 4,7-dimethoxy-1H-benzimidazole-2-thiol (1.0 eq) in a 10% aqueous NaOH solution.

    • Causality: Aqueous NaOH is required here to form the highly soluble disodium salt of both the starting thiol and the incoming chloroacetic acid, preventing premature precipitation.

  • Add chloroacetic acid (1.1 eq) slowly. Heat the reaction mixture at 80 °C for 2 hours.

  • Cool the mixture and acidify to pH 3-4 using dilute HCl. Filter the resulting white precipitate to isolate 4,7-dimethoxybenzimidazole-2-thiolacetic acid (CAS: 108181-99-3)[4].

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show a single spot with an Rf lower than the starting material due to the highly polar carboxylic acid group.

Step 2: Acylation and Cyclization

  • Suspend the intermediate in a mixture of acetic anhydride (Ac₂O) and pyridine (3:1 v/v).

    • Causality: Acetic anhydride forms a highly reactive mixed anhydride with the carboxylic acid intermediate. Pyridine acts as both a base to deprotonate the imidazole nitrogen and a nucleophilic catalyst to facilitate the acyl transfer, driving the ring closure.

  • Reflux the mixture for 3 hours.

  • Pour into ice-cold water to precipitate the product. Filter and wash with water to yield the cyclized product at approximately 74% yield[4].

    • Self-Validation Checkpoint: FTIR analysis must show a distinct shift in the carbonyl stretching frequency from a typical carboxylic acid (~1710 cm⁻¹) to the strained, fused lactam/thiazolidinone carbonyl (~1740–1750 cm⁻¹).

Quantitative Data Summary

The following table summarizes the key physicochemical properties and reaction metrics for the precursor and its isolated intermediates.

Compound NameCAS NumberMolecular WeightLogP (Predicted)Melting PointTypical YieldKey Analytical Marker (Self-Validation)
4,7-dimethoxy-1H-benzimidazole-2-thiol (Precursor)95306-53-9210.25 g/mol ~1.50N/AN/ABroad IR S-H stretch at ~2550 cm⁻¹
4,7-dimethoxy-2-(p-bromophenacylthio)benzimidazole 108182-03-2407.28 g/mol 4.32166 °C>80%IR C=O stretch at ~1680 cm⁻¹
5,8-dimethoxy-3-(p-bromophenyl)thiazolo[3,2-a]benzimidazole N/A389.27 g/mol >4.50N/A63%¹H NMR: Loss of -CH₂- singlet; new thiazole -CH= singlet
4,7-dimethoxybenzimidazole-2-thiolacetic acid 108181-99-3268.29 g/mol ~1.80N/A>85%IR broad -OH stretch; C=O at ~1710 cm⁻¹
5,8-dimethoxythiazolo[3,2-a]benzimidazol-3(2H)-one N/A250.27 g/mol ~2.10N/A74%IR shifted C=O stretch at ~1745 cm⁻¹

References

  • Molaid Chemical Database. 4,7-dimethoxy-2-mercaptobenzimidazole (CAS 95306-53-9) Properties and Upstream/Downstream Information.1

  • Molaid Chemical Database. 4,7-dimethoxybenzimidazole-2-thiolacetic acid (CAS 108181-99-3) Reaction Information.4

  • Molaid Chemical Database. 4,7-dimethoxy-2-p-bromophenacylthiobenzimidazole (CAS 108182-03-2) Reaction Information.3

  • MDPI Pharmaceuticals. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.2

Sources

Method

Application Note: Antimicrobial Evaluation and Mechanistic Profiling of Benzimidazole-2-Thiol Derivatives

Executive Summary Benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole) and its derivatives represent a highly privileged pharmacophore in modern medicinal chemistry. Due to their isosteric resemblance to purine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole) and its derivatives represent a highly privileged pharmacophore in modern medicinal chemistry. Due to their isosteric resemblance to purine nucleotides, these compounds exhibit profound broad-spectrum antimicrobial activity by competitively inhibiting essential bacterial enzymes[1]. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, quantitative efficacy, and standardized validation protocols for evaluating benzimidazole-2-thiol derivatives as next-generation antimicrobial agents.

Mechanistic Grounding: Why Benzimidazole-2-Thiols?

The structural architecture of benzimidazole-2-thiol allows it to act as a versatile scaffold. The presence of the thiol group at the C2 position enables facile S-alkylation and the formation of thioethers, Schiff bases, or triazole hybrids. These modifications prevent tautomerization, locking the molecule into a conformation that optimally occupies the ATP-binding pockets of bacterial enzymes[2].

Primary Targets: DNA Gyrase and Topoisomerase IV

The primary bactericidal mechanism of action for optimized benzimidazole-2-thiol derivatives is the inhibition of bacterial DNA gyrase (specifically the ATPase activity of subunit B) and Topoisomerase IV[3]. By mimicking purine structures, these compounds competitively bind to the ATP-binding site, preventing the enzyme from utilizing ATP to introduce negative supercoils into DNA. This leads to the arrest of DNA replication, transcription, and ultimately, bacterial cell death[1].

MoA Drug Benzimidazole-2-Thiol Derivatives Purine Purine Isosteric Mimicry Drug->Purine Gyrase DNA Gyrase (Subunit B) Inhibition Purine->Gyrase Topo Topoisomerase IV Inhibition Purine->Topo Arrest Arrest of DNA Supercoiling & Replication Gyrase->Arrest Topo->Arrest Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death

Mechanistic pathway of benzimidazole-2-thiol derivatives inducing bacterial cell death.

Quantitative Efficacy Profile

Structural modifications of the benzimidazole-2-thiol core drastically alter its pharmacokinetic and pharmacodynamic profile. The hybridization of benzimidazole with triazoles or the formation of acyl hydrazone Schiff bases has been shown to synergistically enhance membrane permeability and target affinity[4][5].

Below is a comparative summary of Minimum Inhibitory Concentration (MIC) ranges for various derivative classes against standard ESKAPE pathogens.

Derivative ClassKey Structural ModificationTarget PathogensMIC Range (µg/mL)Mechanistic Note
Benzimidazole-Triazole Hybrids S-alkylation linked to 1,2,3-triazoleS. aureus, E. coli3.125 – 12.5Enhanced lipophilicity; high DNA gyrase affinity[4].
Acyl Hydrazone Schiff Bases C2-thioether linked to aromatic aldehydesP. aeruginosa, S. aureus16.0 – 64.0Broad-spectrum activity; disrupts cell wall synthesis[5].
S-Alkylated Derivatives 2-(2-Methoxyethylsulfanyl) substitutionB. subtilis, E. coli8.0 – 32.0Prevents N-alkylation side products; stable in vivo[2].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to eliminate false positives caused by compound precipitation, solvent toxicity, or assay degradation.

Protocol A: High-Throughput Resazurin-Based Broth Microdilution (MIC Assay)

Relying solely on optical density (OD600) to determine MIC can be problematic for benzimidazole derivatives, as many of these compounds are highly lipophilic and may precipitate in aqueous broth, creating false turbidity. Causality: Utilizing Resazurin (Alamar Blue) introduces a metabolic readout; viable bacteria reduce the blue resazurin to pink resorufin, allowing for a definitive, colorimetric determination of cell death regardless of compound solubility.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Test compounds dissolved in 100% DMSO (Stock: 10 mg/mL)

  • Standardized bacterial inoculum ( 5×105 CFU/mL)

Step-by-Step Workflow:

  • Preparation of Assay Plates: Dispense 100 µL of MHB into wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound (pre-diluted in MHB to 256 µg/mL; max final DMSO <1%) to the first column. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to all test wells.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (known gyrase inhibitor) to validate assay sensitivity.

    • Vehicle Control: 1% DMSO in MHB + bacteria (ensures solvent isn't causing toxicity).

    • Sterility Control: MHB only (validates aseptic technique).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Metabolic Staining: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To definitively prove that the antimicrobial activity of a novel benzimidazole-2-thiol derivative is driven by topoisomerase inhibition, an in vitro supercoiling assay must be performed[3]. Causality: DNA gyrase uniquely introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. If the test compound competitively binds the ATP site (due to purine mimicry), the plasmid will remain in its relaxed state, which migrates significantly slower during agarose gel electrophoresis compared to the tightly packed supercoiled form.

Workflow Prep Compound Preparation Dilution Serial Dilution Prep->Dilution Gyrase Add DNA Gyrase + Relaxed DNA Dilution->Gyrase Incubate Incubation (37°C, 30 min) Gyrase->Incubate Quench Quench Reaction (Stop Buffer) Incubate->Quench Electro Agarose Gel Electrophoresis Quench->Electro Analysis Quantify Supercoiling Electro->Analysis

Step-by-step workflow for the in vitro DNA Gyrase supercoiling inhibition assay.

Step-by-Step Workflow:

  • Reaction Master Mix: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • DNA Substrate: Add 0.5 µg of relaxed pBR322 plasmid DNA per reaction tube.

  • Compound Addition: Add the benzimidazole-2-thiol derivative at varying concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Enzyme Addition: Introduce 1 Unit of E. coli DNA Gyrase to initiate the reaction.

  • Self-Validating Controls:

    • Negative Control (No Enzyme): Shows the baseline migration of relaxed DNA.

    • Positive Control (Enzyme + Vehicle): Shows 100% supercoiling activity.

    • Reference Inhibitor: Novobiocin or Ciprofloxacin.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Stop the reaction by adding 30 µL of a quench buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS). Causality: SDS denatures the gyrase enzyme, immediately halting any further topological changes to the DNA.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Visualization: Stain with ethidium bromide (or SYBR Safe) and quantify the ratio of the lower band (supercoiled DNA) to the upper band (relaxed DNA) using densitometry software.

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). National Institutes of Health (NIH) / RSC Advances.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI.
  • A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave.
  • Facile and Eco-friendly Synthesis of 2-(2-Methoxyethyl sulfanyl)- 1H-benzimidazoles and Their Antimicrobial Screening. Asian Journal of Chemistry.
  • A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors. CR Subscription Agency.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4,7-Dimethoxy-1H-benzimidazole-2-thiol Synthesis

Welcome to the Technical Support Center for the synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9). This compound is a highly valuable, electron-rich heterocyclic intermediate used in advanced drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9). This compound is a highly valuable, electron-rich heterocyclic intermediate used in advanced drug development and materials science. Because the precursor diamine is highly susceptible to oxidative degradation, achieving a high-yield cyclocondensation requires precise control over reaction conditions, solvent polarity, and purification methodologies.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure reproducible, high-yield synthesis.

Process Overview & Synthesis Workflow

The synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol relies on the cyclocondensation of 3,6-dimethoxybenzene-1,2-diamine with carbon disulfide ( CS2​ ). The diamine itself is typically derived from 1,4-dimethoxybenzene via a nitration and subsequent catalytic reduction sequence[1].

SynthesisWorkflow A 1,4-Dimethoxybenzene B Nitration (HNO3/H2SO4) A->B C 3,6-Dimethoxy-1,2-dinitrobenzene B->C D Reduction (Pd/C, H2) C->D E 3,6-Dimethoxybenzene-1,2-diamine D->E F Cyclocondensation (CS2, KOH, EtOH/H2O) E->F G 4,7-Dimethoxy-1H-benzimidazole-2-thiol F->G

Workflow for 4,7-dimethoxy-1H-benzimidazole-2-thiol synthesis.

Standard Operating Procedure (SOP): High-Yield Cyclocondensation

This self-validating protocol is adapted from established Organic Syntheses standards for 2-mercaptobenzimidazoles[2], optimized specifically for the electron-rich 3,6-dimethoxybenzene-1,2-diamine.

Step-by-Step Methodology:

  • Reagent Preparation & Inertion: Purge a 1 L round-bottom flask with Argon. Add freshly synthesized 3,6-dimethoxybenzene-1,2-diamine (0.3 mol). Causality: The electron-rich nature of the dimethoxy-substituted diamine makes it highly labile and prone to rapid air oxidation[1]. Minimizing atmospheric exposure is critical for high yields.

  • Solvent Addition: Add 300 mL of 95% ethanol and 45 mL of deionized water. Causality: A mixed protic solvent system ensures the simultaneous solubility of the organic diamine and the inorganic base, creating a homogeneous phase that accelerates the reaction[2][3].

  • Catalyst & Electrophile Addition: Add potassium hydroxide (19 g, 0.34 mol) followed by the cautious addition of carbon disulfide (21 mL, 0.34 mol)[2]. (Safety Note: CS2​ is highly flammable and toxic; perform strictly in a fume hood).

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture in an oil bath to 70–80 °C for 3 hours. Monitor the disappearance of the diamine via TLC.

  • Decolorization (Self-Validation Step): Once conversion is complete, cautiously add 12 g of activated charcoal (Norit). Reflux for an additional 10 minutes. Causality: Charcoal adsorbs dark, high-molecular-weight polymeric oxidation byproducts. A clear filtrate validates the success of this purification step[2]. Filter the mixture hot through a Celite pad.

  • Controlled Precipitation: Heat the clear filtrate to 60–70 °C. Add 300 mL of warm tap water (60–70 °C). Slowly add a solution of 25 mL acetic acid in 50 mL water under vigorous magnetic stirring. Causality: Acidification neutralizes the base, driving the equilibrium toward the precipitation of the insoluble thiol tautomer[2].

  • Isolation: Transfer the flask to a refrigerator (4 °C) for 3 hours to complete crystallization. Collect the glistening crystals via vacuum filtration and dry overnight at 40 °C under vacuum[2].

Yield Optimization Data

The choice of solvent, base, and stoichiometry directly impacts the efficiency of the cyclocondensation. The table below summarizes comparative quantitative data to guide your experimental design.

Solvent SystemBase CatalystMolar Ratio (Diamine: CS2​ )Temp & TimeAverage Yield (%)Mechanistic Impact
Absolute EthanolNone1:2.0Reflux, 18 h70%Slow nucleophilic attack; requires extended heating[4].
MethanolKOH1:1.070 °C, 8 h71%Base accelerates dithiocarbamate formation; low CS2​ limits yield[5].
Ethanol / Water (8:1) KOH 1:1.13 Reflux, 3 h 84–86% Optimal solubility for base and intermediates; rapid cyclization [2].
DMF K2​CO3​ 1:1.0110 °C, 3 h~60%High temperatures cause partial degradation of the electron-rich diamine.

Mechanistic Pathway

Understanding the reaction mechanism is essential for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic attack of the primary amine on the electrophilic carbon of CS2​ , forming a dithiocarbamate intermediate. Subsequent intramolecular attack by the second amine expels hydrogen sulfide ( H2​S ) to form the imidazole ring[3].

Mechanism N1 3,6-Dimethoxybenzene-1,2-diamine N2 Nucleophilic Attack on CS2 (Base-catalyzed) N1->N2 N3 Dithiocarbamate Intermediate N2->N3 N4 Intramolecular Cyclization (Attack by 2nd Amine) N3->N4 N5 Tetrahedral Intermediate N4->N5 N6 Elimination of H2S N5->N6 N7 4,7-Dimethoxy-1H-benzimidazole-2-thiol N6->N7

Mechanistic pathway of diamine cyclocondensation with carbon disulfide.

Troubleshooting & FAQs

Q1: My 3,6-dimethoxybenzene-1,2-diamine intermediate is turning dark brown/black before the cyclization step, and my final yield is abysmal. What is happening? A1: 3,6-dimethoxybenzene-1,2-diamine is highly electron-rich and notoriously labile. It rapidly undergoes air oxidation, darkening over time and becoming unreactive[1]. Solution: Synthesize the diamine via catalytic hydrogenation (Pd/C) and use it immediately upon isolation. If storage is strictly necessary, flush it with argon and store it at -20 °C. Degassing your reaction solvents (ethanol/water) prior to the cyclocondensation step will also prevent premature oxidation.

Q2: Why am I seeing a significant amount of unreacted diamine or mono-substituted intermediates on my TLC? A2: Incomplete conversion usually stems from an insufficient electrophilic source or inadequate base catalysis. The reaction requires the base (KOH) to deprotonate the amine, facilitating the nucleophilic attack on CS2​ . Solution: Ensure you are using a slight excess of CS2​ (1.1 - 1.5 equivalents) to account for its high volatility. Maintain a robust reflux to drive the intramolecular cyclization and the subsequent elimination of H2​S . Transitioning from absolute ethanol to an ethanol/water mixture improves the solubility of the KOH and the dithiocarbamate intermediate, driving the reaction to completion[2][3].

Q3: The final product precipitates as a sticky, tarry mass rather than a crystalline solid. How can I improve the purity? A3: Tarry masses indicate the presence of oxidized degradation products or trapped elemental sulfur. Solution: The addition of activated charcoal (Norit) at the end of the reflux period is a critical, self-validating purification step[2]. Furthermore, ensure that the precipitation step is controlled: add warm water to the hot filtrate first, then slowly add dilute acetic acid while stirring vigorously. Rapid precipitation at cold temperatures traps impurities in the crystal lattice.

Q4: Can I substitute carbon disulfide with another reagent to avoid its toxicity and flammability? A4: Yes. Potassium ethyl xanthate can be used as a safer, solid alternative to liquid CS2​ [2]. The reaction mechanism proceeds similarly, yielding the same 2-mercaptobenzimidazole core with comparable yields (84–86%), though it still releases toxic byproducts (ethanol and H2​S ) during cyclization.

References

  • [2] Title: 2-mercaptobenzimidazole - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • [5] Title: Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation Source: MDPI URL:[Link]

  • [4] Title: Synthesis and Characterization of New Fused Heterocyclic Compounds Consisting of Benzodiazepine, Quinoxaline, Benzimidazole and Thiazole Source: Baghdad Science Journal URL:[Link]

  • [3] Title: Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Benzimidazole-2-Thiol Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for benzimidazole-2-thiol (2-mercaptobenzimidazole or 2-MBI) synthesis. As a Senior Application Scientist, I frequently see researchers struggle with erratic yields and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for benzimidazole-2-thiol (2-mercaptobenzimidazole or 2-MBI) synthesis. As a Senior Application Scientist, I frequently see researchers struggle with erratic yields and complex impurity profiles when synthesizing or functionalizing 2-MBI. The root causes rarely lie in simple stoichiometric errors; rather, they are hidden within the thermodynamic traps of tautomerism, oxidative susceptibility, and ambident nucleophilicity.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind common side reactions, empowering you to troubleshoot and optimize your workflows with scientific rigor.

Core Reaction Pathway & Side Reaction Mapping

To effectively troubleshoot, we must first map the chemical landscape. The synthesis of 2-MBI from o-phenylenediamine (OPDA) and carbon disulfide (CS₂) is a multi-stage process prone to branching side reactions if conditions are not strictly controlled.

G OPDA o-Phenylenediamine + CS2 Intermediate Thiourea Intermediate OPDA->Intermediate Base (KOH) Thione 2-MBI (Thione Form) Major Tautomer Intermediate->Thione Cyclization (-H2S) Thiol 2-MBI (Thiol Form) Minor Tautomer Thione->Thiol Tautomerization N_Alkyl N-Alkylated Product (Side Product) Thione->N_Alkyl R-X, Excess Base/Heat Dimer Disulfide Dimer (Side Product) Thiol->Dimer Oxidation (O2) S_Alkyl S-Alkylated Product (Desired) Thiol->S_Alkyl R-X, Base

Reaction pathway of 2-MBI synthesis highlighting tautomerism and common side reactions.

Module 1: The Disulfide Dimerization Problem

Q: My LC-MS shows a high-molecular-weight byproduct (m/z ~298) instead of my desired 2-MBI product (m/z ~150). What is this, and how do I prevent it?

A: You are observing the formation of the disulfide dimer, 2,2'-dithiobis(1H-benzimidazole).

The Causality: 2-MBI exists in a tautomeric equilibrium between its thione and thiol forms. The thiol form contains an S-H bond with a relatively low bond dissociation energy (~80 kcal/mol) compared to O-H bonds[1]. Because of this low bond energy, the thiol is highly susceptible to oxidative coupling when exposed to atmospheric oxygen or trace oxidizing agents in your solvent, rapidly forming a stable disulfide bridge[2].

The Fix & Rescue Protocol: Prevention requires strict environmental control. Reactions must be conducted under an inert atmosphere (N₂ or Argon) using properly degassed solvents[2]. If the dimer has already formed in your reaction mixture, you do not need to discard the batch. You can reverse the dimerization by introducing a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which selectively cleaves the disulfide bond to regenerate the active thiol[2].

G Start Analyze Reaction Mixture (LC-MS / TLC) CheckDimer Is Dimer Present? (High MW Byproduct) Start->CheckDimer DimerYes Yes: Disulfide Dimerization CheckDimer->DimerYes MW = 298 g/mol DimerNo No: Proceed to Alkylation CheckDimer->DimerNo MW = 150 g/mol Rescue Rescue Protocol: Add TCEP or DTT DimerYes->Rescue Prevent Prevention: Degas Solvents & Use N2 DimerYes->Prevent Pure Pure 2-MBI (Thiolate) DimerNo->Pure Rescue->Pure Cleaves S-S Bond Prevent->Pure Prevents Oxidation

Diagnostic and rescue workflow for managing disulfide dimer formation in 2-MBI synthesis.

Module 2: Incomplete Cyclization & H₂S Management

Q: My cyclization reaction from OPDA and CS₂ is stalling, yielding unreacted intermediates. Why is the reaction not proceeding to completion?

A: Stalled cyclization is almost always a thermodynamic equilibrium issue caused by the accumulation of hydrogen sulfide (H₂S) gas.

The Causality: The synthesis of 2-MBI proceeds via a thiourea intermediate. For the final cyclization step to occur, H₂S is eliminated. If H₂S remains dissolved in the reaction mixture, it pushes the equilibrium backward. Potassium hydroxide (KOH) is added to the reaction not just to establish basicity, but to act as a chemical "enhancer." KOH reacts directly with the evolved H₂S to form soluble potassium sulfide/bisulfide salts, effectively removing the byproduct from the organic phase and driving the pseudo-first-order reaction forward[3].

The Fix: Ensure a slight molar excess of KOH (e.g., 1.2 to 1.5 equivalents). Utilizing a two-phase solvent system (such as water/dichloromethane or water/ethanol) allows the potassium salt of 2-MBI to partition into the aqueous phase, protecting it from further degradation while pulling the reaction to completion[3].

Module 3: Regioselectivity in Downstream Alkylation

Q: When using 2-MBI as an intermediate for downstream alkylation, I am getting a messy mixture of S-alkylated and N-alkylated products. How do I control this?

A: 2-MBI is an ambident nucleophile, meaning it has two distinct reactive centers: the sulfur atom and the nitrogen atom.

The Causality: The selectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a large, polarizable "soft" nucleophile, while the nitrogen is a smaller, "hard" nucleophile. Under standard basic conditions, deprotonation yields a thiolate anion, and S-alkylation is kinetically favored[2]. However, N-alkylation (or N,S-dialkylation) will dominate if you use excess base, prolonged heating (which allows thermodynamic equilibration to the more stable N-alkylated product), or highly reactive "hard" electrophiles[2].

The Fix: To strictly favor S-alkylation, pre-form the thiolate by stirring 2-MBI with exactly 1.0 equivalent of a non-nucleophilic base at room temperature. Ensure complete thiolate formation before adding the alkylating agent dropwise[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting side-product profiles. Use this as a baseline for optimizing your specific workflow.

Reaction ConditionAtmosphereBase EquivalentsPrimary OutcomeDimer Formation (%)N-Alkylation (%)
Standard RefluxAmbient Air1.0 eq KOHModerate Yield15 - 25%< 5%
Degassed / InertNitrogen1.0 eq KOHHigh Yield (S-Alkylation)< 2% < 5%
Excess Base / HeatNitrogen2.5 eq KOHMixed S- & N-Alkylation< 2%30 - 40%
No Base AddedAmbient AirNoneStalled CyclizationN/AN/A
Self-Validating Standard Operating Procedure (SOP)

Robust Synthesis of 2-Mercaptobenzimidazole (2-MBI)

This protocol incorporates built-in validation steps to ensure thermodynamic control and high purity.

  • Reagent Preparation & Degassing: Dissolve o-phenylenediamine (5.0 g, 0.046 mol) in 75 mL of absolute ethanol. Sparge the solution with Nitrogen gas for 15 minutes to displace dissolved oxygen. Validation: The solution should remain pale; rapid darkening indicates premature oxidation of the diamine.

  • Base Addition & Activation: Add KOH (3.0 g, 0.053 mol, ~1.15 eq) dissolved in 15 mL of degassed water. The excess base ensures complete scavenging of H₂S[3].

  • Electrophile Addition: In an ice bath, add carbon disulfide (35 mL, excess) dropwise to control the exothermic intermediate formation.

  • Cyclization (Reflux): Transfer the mixture to a sealed system (or autoclave) and heat to 80-100 °C for 8-12 hours[1]. Validation: The evolution of pressure (if monitored) will plateau as H₂S is fully consumed by the KOH.

  • Workup & Precipitation: Cool the mixture to room temperature. Add 10% NaOH (10 mL) to ensure the product is fully in its water-soluble thiolate salt form, allowing unreacted organics to be washed away. Filter the solution.

  • Acidification (Self-Validation Step): Slowly add concentrated HCl until the solution reaches pH 4-5. Validation: 2-MBI is insoluble in acidic water. A sudden, massive precipitation of white/pale-yellow crystals visually confirms successful cyclization and product recovery[3].

  • Purification: Filter, wash with cold distilled water, and recrystallize from an ethanol/water mixture.

Sources

Troubleshooting

degradation of 4,7-dimethoxy-1H-benzimidazole-2-thiol in acidic conditions

Welcome to the technical support center for 4,7-dimethoxy-1H-benzimidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,7-dimethoxy-1H-benzimidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, with a particular focus on its degradation in acidic conditions. The information herein is curated to offer practical, field-proven insights and troubleshooting strategies for your experiments.

Introduction

4,7-dimethoxy-1H-benzimidazole-2-thiol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its chemical stability, especially under conditions encountered during synthesis, formulation, and biological testing, is critical. This guide provides a comprehensive overview of the potential degradation of this molecule in acidic environments, based on established principles of benzimidazole chemistry and forced degradation studies of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4,7-dimethoxy-1H-benzimidazole-2-thiol?

A1: Based on the general stability of benzimidazole derivatives, the primary factors that can lead to the degradation of 4,7-dimethoxy-1H-benzimidazole-2-thiol include exposure to acidic or basic conditions, oxidation, heat, and light (photodegradation).[1][2] The presence of the thiol group also introduces a potential site for oxidation.

Q2: How does the presence of methoxy groups on the benzene ring affect the stability of the molecule in acidic conditions?

A2: The two methoxy groups at the 4 and 7 positions are electron-donating groups.[3] In acidic conditions, these groups can increase the electron density of the benzimidazole ring system, potentially making it more susceptible to electrophilic attack, including protonation, which can be a precursor to hydrolytic degradation. However, they can also have a stabilizing resonance effect. The overall impact will depend on the specific reaction conditions.

Q3: What is a forced degradation study and why is it important for 4,7-dimethoxy-1H-benzimidazole-2-thiol?

A3: A forced degradation study, or stress testing, is the intentional degradation of a compound under more severe conditions than it would typically encounter during its shelf-life.[4][5][6] These studies are crucial for:

  • Identifying potential degradation products.[4]

  • Understanding the degradation pathways.[4]

  • Developing and validating stability-indicating analytical methods, which can separate the parent compound from its degradation products.[4][6]

Q4: What are the likely degradation products of 4,7-dimethoxy-1H-benzimidazole-2-thiol in acidic conditions?

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Issue 1: Unexpected peaks appear in my HPLC chromatogram after storing the compound in an acidic solution.

  • Possible Cause: Degradation of the compound has occurred.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared solution of the compound to ensure the new peaks are not present initially.

    • Characterize Degradants: If the new peaks are confirmed to be degradation products, use a mass spectrometer (LC-MS) to determine their molecular weights. This can provide initial clues about their structures.

    • Perform a Controlled Study: Conduct a systematic forced degradation study (see protocol below) to understand the degradation profile under controlled acidic conditions. This will help in identifying and tracking specific degradation products.[1]

Issue 2: The concentration of my stock solution of 4,7-dimethoxy-1H-benzimidazole-2-thiol is decreasing over time, even when stored at low temperatures.

  • Possible Cause: The solvent may not be inert, or there could be slow degradation occurring.

  • Troubleshooting Steps:

    • Solvent Check: Ensure the solvent used for the stock solution is of high purity and inert. For long-term storage, consider a non-aqueous, aprotic solvent like anhydrous acetonitrile or DMSO, and store under an inert atmosphere (e.g., nitrogen or argon).

    • pH of the Solution: If the solvent is aqueous or contains acidic impurities, this can accelerate degradation. Buffer the solution to a neutral pH if compatible with your experimental needs.

    • Light and Air Exposure: Protect the solution from light and air, as photodegradation and oxidation can occur over time.[2] Use amber vials and purge with an inert gas before sealing.

Issue 3: I am trying to synthesize a derivative of 4,7-dimethoxy-1H-benzimidazole-2-thiol in acidic conditions, but the yield is very low.

  • Possible Cause: The starting material is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Monitor Reaction Closely: Use an analytical technique like TLC or HPLC to monitor the reaction progress and the appearance of any degradation products.

    • Modify Reaction Conditions:

      • Lower the Temperature: If the reaction allows, perform it at a lower temperature to minimize degradation.

      • Reduce Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.

      • Use a Milder Acid: If possible, use a weaker or non-nucleophilic acid to catalyze the reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of 4,7-dimethoxy-1H-benzimidazole-2-thiol in acidic conditions.

Objective: To induce and identify the degradation products of 4,7-dimethoxy-1H-benzimidazole-2-thiol under acidic stress.

Materials:

  • 4,7-dimethoxy-1H-benzimidazole-2-thiol

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of 4,7-dimethoxy-1H-benzimidazole-2-thiol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[1]

    • At specific time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.

  • Neutralization: Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

  • HPLC Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Monitor the chromatogram for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Peak Identification: For the identification of major degradation products, analyze the stressed samples using an LC-MS system.

Table 1: Example HPLC Method Parameters
ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or λmax of the compound)
Injection Volume 10 µL

Note: This is a starting method and may require optimization for the best separation of degradation products.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for a benzimidazole-2-thiol derivative in acidic conditions, leading to the opening of the imidazole ring.

G cluster_0 Acid-Catalyzed Hydrolysis A 4,7-dimethoxy-1H- benzimidazole-2-thiol B Protonated Intermediate A->B + H+ C Water Attack B->C + H2O D Ring-Opened Intermediate C->D Ring Opening E 1,2-diamino-3,6- dimethoxybenzene D->E Hydrolysis

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Experimental Workflow for Forced Degradation

This diagram outlines the key steps in a forced degradation study.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Condition (e.g., 0.1 M HCl, 60°C) prep->stress sample Sample at Time Points (0, 2, 4, 8 hr) stress->sample neutralize Neutralize with NaOH sample->neutralize analyze HPLC & LC-MS Analysis neutralize->analyze identify Identify Degradation Products analyze->identify

Caption: Workflow for a forced degradation experiment.

References

  • BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 290-296.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Google Patents. (2017). Derivatives of imidazole and benzimidazole, method of preparation and use thereof. WO2017168451A1.
  • Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (n.d.). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Bielen, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2148.
  • Ali, A., et al. (2024). Structural modification of benzimidazole-2-thiol as active medicinal agents (a–k). Journal of the Chinese Chemical Society.
  • Al-Majid, A. M., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1303, 137599.
  • De Vos, D., De Wever, H., & Verachtert, H. (1993). Parameters Affecting the Degradation of Benzothiazoles and Benzimidazoles in Activated Sludge Systems. Applied Microbiology and Biotechnology, 39(4-5), 622-626.
  • Nikolova, I., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 8(6), 3125-3137.
  • Zhang, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health, 13(12), 1259.
  • Al-Ostath, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735.
  • El-Ashry, E. S. H., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22067-22081.
  • Torres-Pinto, C., et al. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor.
  • Sudha, T., et al. (2019). Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation. Frontiers in Energy Research, 7, 101.

Sources

Optimization

troubleshooting NMR spectra of benzimidazole derivatives

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this guide to address the most pervasive and frustrating challenges encountered when characterizing benzimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this guide to address the most pervasive and frustrating challenges encountered when characterizing benzimidazole derivatives.

Benzimidazoles are foundational scaffolds in drug discovery, but their unique electronic and structural properties often yield confounding NMR spectra. This guide bypasses generic advice, diving directly into the physical chemistry and causality behind these anomalies, providing you with self-validating protocols to ensure absolute structural certainty.

Section 1: The Tautomerism Conundrum (FAQs)

Q1: Why do the C4/C7 and C5/C6 aromatic protons of my novel N-unsubstituted benzimidazole appear as a single, poorly resolved hump, or disappear entirely in the ¹³C spectrum? A: This is the hallmark of annular prototropic tautomerism[1]. In N-unsubstituted benzimidazoles, the proton rapidly migrates between the N1 and N3 positions. The Causality: At ambient probe temperatures (~298 K), the rate of this proton exchange often matches the NMR timescale (the intermediate exchange regime). When the exchange rate is comparable to the difference in resonance frequencies ( Δν ) of the two tautomeric states, the spectrometer cannot resolve them as distinct signals, nor can it average them into a single sharp peak. This causes severe line broadening, often pushing the signals entirely into the baseline in ¹³C NMR, where the chemical shift differences between tautomers are much larger than in ¹H NMR.

Q2: How can I manipulate the solvent environment to resolve tautomeric line broadening without resorting to advanced hardware? A: Solvent polarity and hydrogen-bonding capacity dictate tautomerization kinetics. In non-polar or weakly polar solvents (like CDCl₃), benzimidazoles form hydrogen-bonded dimers that facilitate rapid intermolecular proton exchange, leading to broad signals. The Fix: Switch your solvent to a strong hydrogen-bond acceptor, such as DMSO-d₆[2]. The Causality: DMSO acts as a competing hydrogen-bond acceptor, disrupting the benzimidazole dimers and forming a stable solute-solvent complex. This significantly increases the activation energy barrier for proton transfer, slowing the exchange rate on the NMR timescale and often sharpening the signals into a time-averaged spectrum.

Q3: My N-H proton signal is a massive, indistinct hump spanning 12.0 to 13.6 ppm. Is my sample impure or aggregating? A: No, this is a fundamental physical phenomenon[2]. The Causality: The N-H proton is subject to quadrupolar relaxation from the adjacent Nitrogen-14 nucleus (Spin I=1 ). The asymmetric electric field gradient at the nitrogen nucleus causes rapid relaxation of the ¹⁴N spin states. This rapid relaxation partially decouples the nitrogen from the attached proton, resulting in a severely broadened N-H signal.

Section 2: Experimental Workflows & Methodologies

When solvent swapping fails to resolve intermediate exchange broadening, you must dynamically manipulate the thermodynamics of the system.

Protocol: Variable Temperature (VT) NMR for Benzimidazole Structural Elucidation

This self-validating protocol forces the molecule out of the intermediate exchange regime, allowing for unambiguous assignment[3].

Step 1: Solvent Selection & Sample Preparation

  • Prepare a highly concentrated sample (15–25 mg) to maximize the signal-to-noise ratio for ¹³C acquisition.

  • Critical Choice: Select a solvent with a wide liquid temperature range. THF-d₈ is excellent for low temperatures (down to 180 K), while DMSO-d₆ is ideal for high temperatures (up to 370 K).

Step 2: High-Temperature Acquisition (Fast Exchange)

  • Gradually heat the sample to 350–363 K inside the probe. Allow 10 minutes for thermal equilibration.

  • Causality: Heating increases thermal energy, pushing the tautomerization rate far above the NMR timescale. The C4/C7 and C5/C6 pairs will coalesce into sharp, time-averaged singlets.

  • Self-Validation: Check the H-2 proton (the singlet between the two nitrogens). If it remains sharp while the other aromatic peaks sharpen, your sample is stable and you have successfully entered the fast-exchange regime.

Step 3: Low-Temperature Acquisition (Slow Exchange)

  • Cool the sample in 10 K decrements down to <250 K (e.g., 223 K).

  • Causality: Cooling removes thermal energy, dropping the exchange rate below the NMR timescale. The tautomerization is "frozen," breaking the pseudo- C2v​ symmetry.

  • Result: The spectrum will reveal distinct, separate peaks for C4, C5, C6, and C7, proving the structural connectivity of the specific tautomer[3].

Workflow Visualization

G Start Broad/Missing Peaks in Aromatic Region CheckN Is the Benzimidazole N-unsubstituted? Start->CheckN Tautomerism Prototropic Tautomerism Suspected CheckN->Tautomerism Yes Impurity Check for Paramagnetic Impurities or Aggregation CheckN->Impurity No Solvent Switch Solvent to DMSO-d6 (Slows exchange via H-bonding) Tautomerism->Solvent VTNMR Perform Variable Temperature (VT) NMR Solvent->VTNMR Still Broad? Cool Cool to <250K (Freezes tautomers: Distinct Peaks) VTNMR->Cool Heat Heat to >350K (Fast exchange: Averaged Peaks) VTNMR->Heat

Caption: Workflow for resolving NMR peak broadening in benzimidazole derivatives.

Section 3: Quantitative Data Reference

Use the following table to benchmark your experimental data against expected chemical shifts across different thermodynamic states[3],[4],[1].

Table 1: Expected NMR Chemical Shifts for Benzimidazole Derivatives (Solvent & Temp Effects)

NucleusPositionSolventTempChemical Shift (ppm)MultiplicityMechanistic Notes
¹H N-HDMSO-d₆298 K12.0 - 13.6Broad SingletDeshielded due to H-bonding; broadened by ¹⁴N quadrupolar relaxation.
¹H H-2DMSO-d₆298 K~8.2SingletSharp, highly deshielded by the electron-withdrawing effect of two adjacent nitrogens.
¹H H-4, H-7DMSO-d₆298 K7.5 - 7.7Multiplet (Broad)Often broadened at RT due to intermediate exchange.
¹H H-5, H-6DMSO-d₆298 K7.1 - 7.3Multiplet (Broad)Often broadened at RT due to intermediate exchange.
¹³C C-2DMSO-d₆298 K~143.0-Unaffected by tautomerism; lies on the axis of symmetry.
¹³C C-4, C-7DMSO-d₆363 K~115.0-Sharp averaged peak (Fast exchange regime).
¹³C C-5, C-6DMSO-d₆363 K~122.0-Sharp averaged peak (Fast exchange regime).
¹³C C-4, C-7THF-d₈223 K~112.8, ~120.1-Distinct, separated peaks (Slow exchange regime; symmetry broken).

References

  • Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole | Life Science Journal / Semantic Scholar |[Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents | MDPI Pharmaceuticals |[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4,7-dimethoxy-1H-benzimidazole-2-thiol in Solution

Welcome to the technical support center for 4,7-dimethoxy-1H-benzimidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,7-dimethoxy-1H-benzimidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results.

Introduction: Understanding the Inherent Instability

4,7-dimethoxy-1H-benzimidazole-2-thiol is a heterocyclic compound with a benzimidazole core, a thiol group at the 2-position, and two methoxy groups on the benzene ring. While this substitution pattern offers unique properties for various research applications, it also introduces specific stability challenges in solution. The primary routes of degradation are oxidation of the thiol group and, to a lesser extent, photodegradation of the benzimidazole ring system. The electron-donating nature of the methoxy groups can influence the electron density of the entire molecule, potentially affecting its susceptibility to these degradation pathways.

This guide will walk you through the common stability issues encountered with 4,7-dimethoxy-1H-benzimidazole-2-thiol in solution and provide practical troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the handling and use of 4,7-dimethoxy-1H-benzimidazole-2-thiol in solution.

Q1: My solution of 4,7-dimethoxy-1H-benzimidazole-2-thiol is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. The primary cause is likely the oxidation of the thiol (-SH) group. This can happen in a stepwise manner, first forming a disulfide, and with further oxidation, potentially leading to sulfoxides and sulfonic acids. These oxidized species are often colored. The presence of dissolved oxygen in your solvent is a major contributor to this process.

Troubleshooting Steps:

  • De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.

  • Use freshly prepared solutions: Whenever feasible, prepare solutions of 4,7-dimethoxy-1H-benzimidazole-2-thiol immediately before use to minimize exposure to atmospheric oxygen.

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of the compound?

A2: Absolutely. Degradation of 4,7-dimethoxy-1H-benzimidazole-2-thiol will lead to a decrease in the concentration of the active compound, resulting in lower than expected efficacy or variability in your experimental outcomes. The main culprits are oxidative degradation and photodegradation.

Troubleshooting Steps:

  • Protect from light: Benzimidazole derivatives can be sensitive to light.[1] Store your stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light. Conduct your experiments under subdued lighting conditions where possible.

  • Control the pH of your solution: The stability of benzimidazoles is often pH-dependent.[2] Extreme pH values can catalyze degradation. It is advisable to buffer your solutions to a pH where the compound exhibits maximum stability, which typically needs to be determined empirically. For many benzimidazoles, a slightly acidic to neutral pH is often optimal.

  • Optimize storage conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation rates.[3] For long-term storage, consider storing the compound as a solid powder.

Q3: What are the expected degradation products of 4,7-dimethoxy-1H-benzimidazole-2-thiol?

A3: The primary degradation products are expected to arise from the oxidation of the thiol group. The most common degradation pathway involves the formation of a disulfide dimer. Further oxidation can lead to the formation of the corresponding sulfinic and sulfonic acids. Photodegradation of the benzimidazole ring can also lead to more complex mixtures of products.[4]

Potential Degradant Formation Pathway Notes
4,7-dimethoxy-1H-benzimidazole-2-sulfenic acidMild oxidation of the thiolHighly reactive intermediate
Bis(4,7-dimethoxy-1H-benzimidazol-2-yl) disulfideOxidation of two thiol moleculesCommon degradation product
4,7-dimethoxy-1H-benzimidazole-2-sulfinic acidFurther oxidation of the thiol or disulfide
4,7-dimethoxy-1H-benzimidazole-2-sulfonic acidStrong oxidation of the thiolMore likely under harsh oxidative conditions

Q4: How can I monitor the stability of my 4,7-dimethoxy-1H-benzimidazole-2-thiol solution?

A4: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] An HPLC method can separate the parent compound from its degradation products, allowing you to quantify the amount of active compound remaining over time.

Key elements of a stability study:

  • Time points: Analyze your solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.

  • Control sample: Always include a control sample stored under optimal conditions (e.g., -80°C, protected from light) to compare against.

  • Stress testing: To proactively identify potential degradation products and pathways, you can perform forced degradation studies by exposing the compound to harsh conditions such as high temperature, extreme pH, and strong oxidizing agents.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of 4,7-dimethoxy-1H-benzimidazole-2-thiol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 4,7-dimethoxy-1H-benzimidazole-2-thiol in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a Xenon lamp) for a defined period.[1]

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using an appropriate HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile with 0.1% formic acid) is a good starting point.[2]

  • Use a photodiode array (PDA) detector to monitor the elution and obtain UV spectra of the parent compound and any degradation products.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of the parent compound under each stress condition.

Visualizations

Proposed Degradation Pathway of 4,7-dimethoxy-1H-benzimidazole-2-thiol

G A 4,7-dimethoxy-1H- benzimidazole-2-thiol B Bis(4,7-dimethoxy-1H- benzimidazol-2-yl) disulfide A->B Oxidation (e.g., O2) C 4,7-dimethoxy-1H- benzimidazole-2-sulfenic acid A->C Mild Oxidation (e.g., O2) D 4,7-dimethoxy-1H- benzimidazole-2-sulfinic acid B->D Further Oxidation C->B + Thiol E 4,7-dimethoxy-1H- benzimidazole-2-sulfonic acid D->E Strong Oxidation

Caption: Proposed oxidative degradation pathway of 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., color change, loss of potency) q1 Is the solution protected from light? start->q1 sol1 Store in amber vials or wrap in foil. Work in low light. q1->sol1 No q2 Are you using de-gassed solvents and an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Sparge solvents with N2 or Ar. Handle solutions under inert gas. q2->sol2 No q3 Is the pH of the solution controlled? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Buffer the solution to an empirically determined optimal pH. q3->sol3 No q4 Are the storage conditions optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Store stock solutions at -20°C or -80°C. Prepare fresh working solutions. q4->sol4 No end_node If issues persist, perform a forced degradation study to identify specific degradation pathways. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A workflow for troubleshooting stability issues of 4,7-dimethoxy-1H-benzimidazole-2-thiol solutions.

References

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta poloniae pharmaceutica, 69(3), 531–537.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: an emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-190.
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of benzimidazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21.
  • Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Annali di Chimica, 93(5-6), 447-453.
  • Öztürk, E., & Yilmaz, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 40(4), 542–551.
  • Al-Ghorbani, M., & Al-Salahi, R. (2021). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 14(7), 663.
  • Ayaz, F., & Yilmaz, B. (2023).
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & medicinal chemistry, 20(21), 6208–6236.
  • Doytchinova, I. A., & Gateva, S. S. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Molecules, 26(11), 3338.
  • Kamal, A., & Malik, M. S. (2011). Photolysis of Some Benzimidazole Based Pesticides. Journal of the Chemical Society of Pakistan, 33(1).
  • Kamal, A., Tamboli, J. R., & Khan, M. S. Y. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • Khedr, A. M., & El-Sherif, A. A. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced. Journal of Analytical & Pharmaceutical Research, 7(2), 130-135.
  • Koper, I., & Pawlaczyk, I. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • Lefrançois, M., & Gellis, A. (2025, December 6). An improved methodology for the preparation of 4,7-dimethoxy-1H- benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole- 4,7-diones.
  • Lapinski, A., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of organic chemistry, 88(5), 2825–2834.
  • Menteşe, E., & Yilmaz, M. (2024, August). Structural modification of benzimidazole-2-thiol as active medicinal agents (a-k).
  • O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 845(1), 1–19.
  • 001CHEMICAL. (n.d.). CAS No. 95306-53-9, 4,7-Dimethoxy-1H-benzimidazole-2-thiol. Retrieved from [Link]

  • Spasov, A. A., et al. (2025, June 26). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
  • Al-Ghorbani, M., et al. (2023, July 6).
  • Al-Salahi, R., et al. (2015, December 22).
  • Nau, W. M., et al. (2024, February). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and...
  • Ayaz, F., et al. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... PMC.
  • El-Faham, A., & Albericio, F. (2010, March 24).
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2024, March 28). Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.
  • Brown, T. N., & Mora-Diez, N. (n.d.). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Amazon AWS.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4,7-Dimethoxy-1H-benzimidazole-2-thiol

Introduction Welcome to the Technical Support Center for the purification of 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) . This compound is a critical intermediate in the synthesis of advanced proton pump in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) . This compound is a critical intermediate in the synthesis of advanced proton pump inhibitors (PPIs) and other pharmaceutical agents. Due to the electron-donating nature of the methoxy groups at the 4 and 7 positions, the benzimidazole ring is highly electron-rich, which directly influences its solubility, tautomeric behavior, and susceptibility to oxidation.

This guide provides a self-validating, step-by-step recrystallization protocol, mechanistic troubleshooting, and FAQs designed for researchers and drug development professionals.

Core Principles of Purification

The purification of benzimidazole-2-thiol derivatives relies on two fundamental chemical properties:

  • Thiol-Thione Tautomerism: The compound exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state, the thione form predominates, but in solution, the equilibrium shifts based on solvent polarity and pH.

  • Isoelectric Precipitation: The proton on the thiol/thione group is mildly acidic. In basic synthesis conditions, the compound forms a highly soluble thiolate anion. By carefully adjusting the pH to its isoelectric point using a weak acid, the neutral, insoluble tautomer is regenerated, driving highly selective crystallization .

Protocol: Optimized Recrystallization Workflow

This procedure utilizes an ethanol/water co-solvent system with activated charcoal decolorization, the gold standard for clearing polymeric impurities from benzimidazole-2-thiols .

Step-by-Step Methodology:
  • Primary Solubilization: Suspend the crude 4,7-dimethoxy-1H-benzimidazole-2-thiol in 95% Ethanol (approx. 10 mL per 1 g of crude). Heat the suspension to 60–70 °C under continuous magnetic stirring until complete dissolution is achieved.

    • Causality: 95% ethanol disrupts the intermolecular hydrogen bonding of the thione form, fully solubilizing the target compound while leaving highly non-polar impurities undissolved.

  • Adsorption of Impurities: Add activated charcoal (Norit, 10% w/w relative to the crude mass) to the hot solution. Reflux the mixture gently for 10–15 minutes.

    • Causality: The highly porous carbon matrix selectively adsorbs conjugated polymeric byproducts and unreacted 3,6-dimethoxybenzene-1,2-diamine starting material.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Causality: Pre-warming the filtration apparatus prevents premature crystallization of the product within the filter funnel.

  • Anti-Solvent Addition & pH Adjustment: To the hot filtrate (60 °C), add an equal volume of warm deionized water dropwise. Follow immediately by adding 50% aqueous acetic acid dropwise until the solution reaches a pH of 4.5–5.0.

    • Causality: Water acts as an anti-solvent, lowering the solubility threshold. Acetic acid neutralizes any residual thiolate anions to the neutral thione form without over-protonating the basic imidazole nitrogens .

  • Controlled Nucleation: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a refrigerator (4 °C) for 3–4 hours.

    • Causality: Slow cooling favors the thermodynamic growth of large, high-purity crystals. Rapid cooling causes kinetic precipitation, which traps solvent and impurities within the crystal lattice.

  • Isolation & Drying: Collect the glistening white crystals via vacuum filtration. Wash the filter cake with ice-cold 50% ethanol/water. Dry in a vacuum oven at 40 °C overnight.

    • Causality: Vacuum drying at a moderate temperature (40 °C) prevents thermal degradation and mitigates the risk of air-oxidation of the thiol group to a disulfide bridge.

Workflow Visualization

RecrystallizationWorkflow Start Crude 4,7-dimethoxy-1H- benzimidazole-2-thiol Dissolve Dissolve in 95% Ethanol (Heat to 70°C) Start->Dissolve Charcoal Add Activated Charcoal (Reflux 10-15 mins) Dissolve->Charcoal Note1 Disrupts H-bonding; Solubilizes target Dissolve->Note1 FilterHot Hot Filtration (Remove Charcoal/Impurities) Charcoal->FilterHot Note2 Adsorbs polymeric & colored byproducts Charcoal->Note2 WaterAdd Add Warm Water (60°C) Dropwise FilterHot->WaterAdd Acidify Acidify with 50% Acetic Acid (pH ~4.5-5.0) WaterAdd->Acidify Cooling Cooling Crystallization (4°C for 3-4 hours) Acidify->Cooling Note3 Protonates thiolate to induce precipitation Acidify->Note3 Collect Vacuum Filtration & Cold Wash Cooling->Collect Dry Vacuum Drying (40°C, Overnight) Collect->Dry

Step-by-step recrystallization workflow for 4,7-dimethoxy-1H-benzimidazole-2-thiol.

Quantitative Data: Solvent System Comparison

Selecting the correct solvent system is paramount for clearing specific impurity profiles. Below is a comparative analysis of standard recrystallization systems for this compound.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Clearance ProfileRecommended Application
95% Ethanol / Water (1:1) HighVery LowExcellent (Polar & Polymeric)Primary standard protocol for routine purification.
Methanol / Water (1:1) HighLowGood (Polar)Alternative to ethanol; yields may be slightly lower due to higher cold solubility.
DMF / Water (1:3) Very HighLowModerate (Fails to clear polar organics)Recovery of highly crude, recalcitrant batches with severe insoluble impurities.
Ethyl Acetate / Hexane ModerateVery LowExcellent (Non-polar impurities)Secondary "polish" recrystallization for generating high-purity analytical standards.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the anti-solvent (water) is added too rapidly, crashing out an amorphous liquid phase that traps impurities. Solution: Reheat the mixture until the oil dissolves completely. Add a small volume of pure hot ethanol to increase the solubility threshold. Allow the solution to cool very slowly to room temperature before moving it to the refrigerator. Seeding the solution with a pure crystal of 4,7-dimethoxy-1H-benzimidazole-2-thiol at 40 °C provides nucleation sites, forcing crystalline growth over oiling out.

Q2: The recrystallized product has a yellowish/brown tint instead of being white. What went wrong? A: The methoxy groups at the 4 and 7 positions make the benzimidazole ring highly electron-rich, increasing its susceptibility to air oxidation. The color is likely due to trace oxidized byproducts (e.g., disulfide formation) or residual diamine starting material . Solution: Increase the amount of activated charcoal during the reflux step (up to 15% w/w). Ensure the hot filtration is performed swiftly. If oxidation is a recurring issue, perform the recrystallization under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.

Q3: Why do we use acetic acid instead of a stronger acid like HCl during the precipitation step? A: While the goal is to protonate the thiolate to induce precipitation, 4,7-dimethoxy-1H-benzimidazole-2-thiol contains basic nitrogen atoms in the imidazole ring. Using a strong mineral acid like HCl can over-protonate these basic nitrogens, forming a highly soluble hydrochloride salt, which drastically reduces your recovery yield. Acetic acid (a weak acid) safely brings the pH to the compound's isoelectric point without forming soluble salts .

Q4: The yield after recrystallization is unusually low (<50%). How can I improve recovery? A: A low yield usually indicates that the pH was not properly adjusted, or the ratio of ethanol to water is too high, keeping the compound dissolved in the cold mother liquor. Solution: Verify the pH of the mother liquor is exactly between 4.5 and 5.0. If it is too basic, the compound remains as a soluble thiolate. Additionally, you can concentrate the mother liquor under reduced pressure to remove some ethanol, then cool it again to harvest a second crop of crystals.

References

  • Title: 2-mercaptobenzimidazole - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Application Note: Comparative Profiling of 4,7-Dimethoxy-1H-benzimidazole-2-thiol against Standard Benzimidazole Derivatives

Executive Summary & Pharmacophore Context Benzimidazole-2-thiols (2-MBIs) are privileged scaffolds in medicinal chemistry, serving as the primary pharmacophores for proton pump inhibitors (PPIs), anthelmintics, and exper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

Benzimidazole-2-thiols (2-MBIs) are privileged scaffolds in medicinal chemistry, serving as the primary pharmacophores for proton pump inhibitors (PPIs), anthelmintics, and experimental antimicrobial agents[1]. The substitution pattern on the benzimidazole core dictates the molecule's electronic landscape, directly influencing its pKa, nucleophilicity, and redox stability[2].

This technical guide provides a critical, objective comparison between 4,7-dimethoxy-1H-benzimidazole-2-thiol (4,7-diOMe-MBI) and its widely utilized structural analogs: unsubstituted 2-mercaptobenzimidazole (MBI) and 5-methoxy-2-mercaptobenzimidazole (5-OMe-MBI). By analyzing the causality behind their divergent reactivities, this guide equips researchers with the mechanistic insights necessary for rational drug design and synthesis.

Structural and Electronic Causality

In solution, 2-mercaptobenzimidazoles exist in a dynamic tautomeric equilibrium between the thione (C=S) and thiol (C–SH) forms[3]. The thione form generally predominates in the solid state, while alkaline conditions drive the formation of the highly nucleophilic thiolate anion[3].

The electronic contribution of the substituents fundamentally alters this equilibrium and the subsequent reactivity:

  • Unsubstituted 2-MBI : Serves as the baseline. It possesses an experimental thiol pKa of approximately 5.8, making it easily deprotonated for S-alkylation[2].

  • 5-Methoxy-2-MBI : Features an asymmetric electron-donating group at the 5-position. It is the critical intermediate for the anti-ulcer drug Omeprazole[4]. The methoxy group increases the electron density of the core, slightly enhancing the nucleophilicity of the thiolate and stabilizing the resulting sulfoxide after oxidation[4].

  • 4,7-Dimethoxy-2-MBI : Features symmetrical di-substitution at the 4 and 7 positions. These methoxy groups provide strong resonance donation into the benzimidazole ring. This symmetrical electron enrichment makes the core highly susceptible to redox modulation—specifically, it facilitates the oxidation of the core into benzimidazole-4,7-diones, which are potent purine nucleoside phosphorylase (PNP) inhibitors[5]. Furthermore, the steric bulk at the 4 and 7 positions shields the adjacent ring nitrogens, heavily favoring selective S-alkylation over N-alkylation[6].

Tautomerism cluster_0 Thione-Thiol Tautomerism Thione Thione Form (Dominant in Solid) Thiol Thiol Form (Active in Solution) Thione->Thiol Equilibrium Base Mild Base (K2CO3) Selective Deprotonation Thiol->Base pH > 8 Thiolate Thiolate Anion (Highly Nucleophilic) Base->Thiolate Product S-Alkylated Product (No N-Alkylation) Thiolate->Product SN2 Attack Alkyl Electrophile (R-X) Alkyl->Product

Fig 1: Thione-thiol tautomerism and selective S-alkylation pathway of 2-mercaptobenzimidazoles.

Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the handling and application of these derivatives.

CompoundCAS NumberMolecular WeightPredicted pKaPrimary Application / Relevance
1H-Benzimidazole-2-thiol 583-39-1[1]150.20 g/mol 10.24 ± 0.10[1]Corrosion inhibitor, rubber vulcanization[1]
5-Methoxy-2-MBI 37052-78-1[4]180.23 g/mol 10.13 ± 0.30[4]Precursor to Omeprazole (PPI)[4]
4,7-Dimethoxy-2-MBI 95306-53-9210.25 g/mol N/APrecursor to PNP inhibitors & fused thiazoles[5][6]

(Note: Predicted pKa values typically refer to the secondary amine deprotonation; the thiol group deprotonates at a much lower pH, experimentally ~5.8[2])

Divergent Synthetic Workflows

The structural differences between these derivatives necessitate divergent synthetic strategies.

For 5-OMe-MBI , the standard workflow involves S-alkylation with a pyridinylmethyl halide followed by controlled oxidation (usually with mCPBA at -78 °C) to yield a sulfoxide (the active PPI pharmacophore)[4].

Conversely, 4,7-diOMe-MBI is uniquely suited for two distinct advanced pathways:

  • Fused Heterocycles : Reaction with bifunctional electrophiles (e.g., α -halo ketones like p-bromophenacyl bromide) yields S-alkylated intermediates that undergo acid-catalyzed cyclodehydration to form thiazolo[3,2-a]benzimidazoles[6].

  • Redox Modulation : The electron-rich 4,7-dimethoxy core can be demethylated and oxidized to yield benzimidazole-4,7-diones, which are critical scaffolds for purine nucleoside phosphorylase inhibitors[5].

Pathways cluster_1 Pathway A: Fused Heterocycles cluster_2 Pathway B: Oxidation to Diones Core 4,7-dimethoxy-1H-benzimidazole-2-thiol ReactA alpha-Halo Ketone Core->ReactA S-Alkylation ReactB Demethylation / Oxidation Core->ReactB Redox Modulation InterA S-Alkylated Intermediate ReactA->InterA CyclA Acid-Catalyzed Cyclization InterA->CyclA ProdA Thiazolo[3,2-a]benzimidazole CyclA->ProdA ProdB Benzimidazole-4,7-dione (PNP Inhibitor) ReactB->ProdB

Fig 2: Divergent synthetic utility of 4,7-dimethoxy-2-MBI for fused heterocycles and diones.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed.

Protocol A: Selective S-Alkylation of 4,7-Dimethoxy-1H-benzimidazole-2-thiol

Objective: Synthesize 4,7-dimethoxy-2-(p-bromophenacylthio)benzimidazole without competitive N-alkylation[6]. Causality: Potassium carbonate ( K2​CO3​ ) is chosen as a mild base because it is strong enough to deprotonate the highly acidic thiol (pKa ~5.8) but too weak to deprotonate the ring nitrogen (pKa >10). This thermodynamic control, combined with the steric hindrance of the 4,7-methoxy groups, ensures exclusive S-alkylation.

  • Preparation : Dissolve 1.0 eq of 4,7-dimethoxy-1H-benzimidazole-2-thiol in anhydrous DMF (0.2 M concentration).

  • Deprotonation : Add 1.2 eq of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to allow complete formation of the thiolate anion. The solution will typically deepen in color.

  • Alkylation : Dropwise add 1.05 eq of p-bromophenacyl bromide dissolved in minimal DMF.

  • Reaction & Validation : Stir for 2-4 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The starting material will appear as a streaking, highly polar spot due to tautomerism. A successful reaction is indicated by the complete disappearance of this streak and the emergence of a single, tight, less polar UV-active spot. If N,S-dialkylation occurs, a second, even less polar spot will be visible.

  • Workup : Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Acid-Catalyzed Cyclodehydration to Thiazolo[3,2-a]benzimidazole

Objective: Convert the S-alkylated intermediate into a fused thiazolobenzimidazole[6]. Causality: The electron-donating 4,7-dimethoxy groups enrich the benzimidazole nitrogen, making it a stronger internal nucleophile. Phosphorus pentoxide ( P4​O10​ ) in phosphoric acid acts as a powerful dehydrating agent, activating the ketone carbonyl for intramolecular attack by the ring nitrogen[6].

  • Preparation : Suspend the S-alkylated intermediate (from Protocol A) in polyphosphoric acid (or a mixture of P4​O10​ and H3​PO4​ ).

  • Cyclization : Heat the mixture to 100-120 °C for 4 hours under an inert atmosphere.

  • Workup : Carefully pour the hot, viscous mixture over crushed ice and neutralize with aqueous ammonia until pH 7-8 is reached. Extract with dichloromethane.

  • Validation :

    • Self-Validation Step: Analyze the crude product via 1H NMR. The successful cyclodehydration is confirmed by the disappearance of the α -methylene protons (originally adjacent to the ketone) and the appearance of a distinct vinylic proton signal (typically a singlet around 6.5–7.2 ppm) corresponding to the newly formed thiazole ring.

References

  • Title: CAS No.
  • Source: molaid.
  • Source: scispace.
  • Source: guidechem.
  • Source: chemicalbook.
  • Source: researchgate.
  • Source: benchchem.

Sources

Comparative

Comprehensive Comparative Guide: Spectroscopic Characterization of Benzimidazole-2-Thiols

Introduction Benzimidazole-2-thiols (commonly referred to as 2-mercaptobenzimidazoles) are privileged pharmacophores in medicinal chemistry, exhibiting profound 1[1]. A critical challenge in the structural characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzimidazole-2-thiols (commonly referred to as 2-mercaptobenzimidazoles) are privileged pharmacophores in medicinal chemistry, exhibiting profound 1[1]. A critical challenge in the structural characterization of these compounds is their inherent annular and exocyclic tautomerism—specifically, the dynamic equilibrium between the thiol (mercapto) and thione (thioamide) forms. Accurately determining the predominant tautomeric state is essential, as it dictates the molecule's reactivity, receptor binding affinity, and overall pharmacokinetic profile.

This guide provides an objective, comparative analysis of the spectroscopic signatures (IR, ¹H-NMR, ¹³C-NMR) used to differentiate benzimidazole-2-thiol derivatives and their tautomeric states, supported by self-validating experimental protocols.

The Thiol-Thione Tautomeric Framework

In both solution and solid states, 2-mercaptobenzimidazole exists in a dynamic equilibrium between the benzimidazole-2-thiol and benzimidazolidine-2-thione forms.

Tautomerism Thiol Benzimidazole-2-thiol (Thiol Form) Minor in Solid State Thione Benzimidazolidine-2-thione (Thione Form) Major in Solid State Thiol->Thione Proton Transfer (N ⇌ S)

Thiol-thione tautomeric equilibrium of 2-mercaptobenzimidazole.

Mechanistic Causality: In the solid state and in polar aprotic solvents, 2[2]. This is driven by the high thermodynamic stability afforded by intermolecular hydrogen bonding (N-H···S) and the resonance stabilization of the thioamide moiety. Conversely, S-alkylation chemically locks the molecule into the thiol (thioether) configuration, making comparative spectroscopic analysis between unsubstituted and S-substituted derivatives a reliable way to benchmark spectral data.

Comparative Spectroscopic Data Analysis

To objectively distinguish between the thiol and thione forms, researchers must cross-reference vibrational and magnetic resonance data.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the solid-state tautomeric form.

  • Thione Form: Characterized by a prominent N-H stretching band (3100–3450 cm⁻¹) and a distinct C=S stretching vibration (typically 1170–1200 cm⁻¹). The absence of an S-H stretch is diagnostic.

  • Thiol Form (e.g., S-alkylated): The N-H stretch disappears (if N is substituted) or shifts, and a weak S-H stretch may appear around 2500–2700 cm⁻¹ in unsubstituted trapped thiols. More importantly, a sharp3, indicating the aromatization of the imidazole ring[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the tautomeric state in solution.

  • ¹H-NMR: In DMSO-d₆, the thione form exhibits a broad singlet for the N-H protons far downfield (δ 12.5–13.1 ppm) due to strong deshielding and hydrogen bonding. In S-alkylated thiol derivatives, this N-H signal is absent or altered, and the S-alkyl protons appear upfield[4].

  • ¹³C-NMR: This is the most authoritative tool for this comparison. The thione thiocarbonyl carbon (C=S) is highly deshielded,4[4]. In contrast, the thiol/thioether carbon (C-S) is3[3].

Quantitative Data Summary

Table 1: Spectroscopic Comparison of Benzimidazole-2-Thiol Tautomers/Derivatives

Spectroscopic TechniqueBenzimidazolidine-2-thione (Thione Form)Benzimidazole-2-thiol (Thiol / S-Alkylated Form)Diagnostic Significance
IR (KBr Pellet) N-H stretch: 3100–3450 cm⁻¹C=S stretch: 1170–1200 cm⁻¹S-H stretch: ~2500–2700 cm⁻¹ (weak)C=N stretch: 1590–1620 cm⁻¹Presence of C=N confirms imidazole ring aromatization (thiol form).
¹H-NMR (DMSO-d₆) N-H proton: δ 12.5–13.1 ppm (broad singlet)S-H proton: ~δ 10.0–11.0 ppm (often absent due to exchange)Downfield N-H peak strongly indicates the thioamide (thione) state.
¹³C-NMR (DMSO-d₆) C=S carbon: δ 168–175 ppmC-S carbon: δ 140–155 ppm>15 ppm upfield shift is the definitive marker for C-S vs C=S.

Self-Validating Experimental Methodologies

To ensure high-fidelity spectroscopic data, the synthesis and sample preparation protocols must prevent unwanted tautomeric shifting or solvent-induced artifacts.

Workflow cluster_analysis Spectroscopic Characterization Step1 1. Synthesis Reaction o-Phenylenediamine + CS2 + KOH (Reflux in EtOH) Step2 2. Product Isolation Precipitation via HCl & Recrystallization Step1->Step2 Step3 3. Sample Preparation Vacuum Drying (Remove H2O) Step2->Step3 Step4 IR Spectroscopy KBr Pellet (Solid State) Target: C=S, N-H, C=N bands Step3->Step4 Step5 NMR Spectroscopy DMSO-d6 Solvent (Solution State) Target: 13C (C=S vs C-S) Step3->Step5

Standardized workflow for synthesis and spectroscopic characterization.

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Thione Predominant)

Causality: Using carbon disulfide (CS₂) with o-phenylenediamine in a basic hydroalcoholic medium ensures complete cyclization while maintaining the sulfur atom in its most stable oxidation state[1].

  • Reagents: Dissolve 0.05 mol of o-phenylenediamine in 50 mL of 95% ethanol.

  • Base Addition: Add a solution of 0.05 mol potassium hydroxide (KOH) dissolved in 10 mL of distilled water. Reasoning: KOH acts as a catalyst to increase the nucleophilicity of the primary amine groups.

  • Cyclization: Dropwise add 0.06 mol of carbon disulfide (CS₂). Reflux the mixture at 60–70 °C for 3–4 hours under continuous stirring.

  • Precipitation: Cool the mixture to room temperature and add crushed ice. Acidify carefully with dilute HCl (pH ~5-6) to precipitate the product.

  • Purification: Filter the white/pale yellow solid, wash with cold water, and recrystallize from ethanol to yield pure benzimidazolidine-2-thione.

Protocol 2: Spectroscopic Sample Preparation

Causality: Tautomeric interconversion is highly sensitive to temperature and solvent hydrogen-bonding capacity.

  • IR Preparation (Solid State): Dry the recrystallized sample under vacuum at 50 °C for 12 hours to remove trace water (which masks N-H bands). Grind 1-2 mg of the sample with 100 mg of anhydrous KBr and press into a transparent pellet. Reasoning: Solid-state IR (KBr) locks the molecule in its crystalline thione form, preventing the solvent-induced tautomerization seen in solution IR.

  • NMR Preparation (Solution State): Dissolve 10-15 mg of the compound in 0.5 mL of anhydrous DMSO-d₆. Reasoning: DMSO-d₆ is a strong hydrogen-bond acceptor. It stabilizes the thione N-H protons, slowing down the proton exchange rate sufficiently to observe sharp, distinct signals rather than broad, averaged peaks. For highly dynamic systems,5 can freeze the tautomeric equilibrium[5].

Sources

Validation

cross-reactivity assays for 4,7-dimethoxy-1H-benzimidazole-2-thiol

As a Senior Application Scientist, navigating the analytical landscape of small-molecule intermediates requires moving beyond basic protocols and understanding the fundamental physical chemistry that drives molecular rec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of small-molecule intermediates requires moving beyond basic protocols and understanding the fundamental physical chemistry that drives molecular recognition.

The compound 4,7-dimethoxy-1H-benzimidazole-2-thiol (4,7-DMBZT) is a highly specific building block belonging to the benzimidazole class—a privileged structural motif in medicinal chemistry that forms the core of numerous therapeutic agents, including proton pump inhibitors (PPIs) and anthelmintics[1]. In pharmaceutical impurity profiling and environmental monitoring, the primary analytical challenge is distinguishing 4,7-DMBZT from its closely related structural analogs, such as 5-methoxy-1H-benzimidazole-2-thiol (an omeprazole intermediate) or 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (a pantoprazole intermediate)[1].

This guide provides an objective, data-driven comparison of the two leading platforms for cross-reactivity profiling: Indirect Competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR) Biosensing .

Mechanistic Overview: The Causality of Cross-Reactivity

Cross-reactivity in any affinity-based assay is not a random artifact; it is a direct consequence of hapten design and presentation[2]. Because 4,7-DMBZT is a small molecule (MW: 210.25 g/mol ), it lacks the immunogenicity required to elicit an antibody response on its own. It must be conjugated to a carrier protein (e.g., BSA or KLH)[3].

The orientation of this conjugation dictates the assay's specificity. If the molecule is conjugated via the N1-amine position, the highly conserved C2-thiol group is exposed to the immune system, resulting in a "broad-spectrum" antibody that will cross-react heavily with nearly all benzimidazole-2-thiols[2]. Conversely, by utilizing an S-alkylation strategy to conjugate via the C2-thiol, we mask the conserved core and selectively expose the unique 4,7-dimethoxy substitution pattern. This rational hapten design forces the generation of highly specific antibodies, virtually eliminating cross-reactivity with 5-substituted analogs.

HaptenDesign Core 4,7-DMBZT Core (Highly Conserved) S_Conj C2-Thiol Conjugation (Masks Thiol) Core->S_Conj S-Alkylation N_Conj N1-Amine Conjugation (Exposes Thiol) Core->N_Conj N-Acylation Spec_Ab Specific Antibody (Targets 4,7-diOMe) S_Conj->Spec_Ab Immunization Broad_Ab Broad Antibody (Targets C2-Thiol) N_Conj->Broad_Ab Immunization Low_CR Low Cross-Reactivity (<1% for Analogs) Spec_Ab->Low_CR Assay Validation High_CR High Cross-Reactivity (Class-wide Binding) Broad_Ab->High_CR Assay Validation

Fig 1. Hapten conjugation strategy dictating antibody specificity and cross-reactivity profiles.

Comparative Analysis of Assay Platforms

When profiling the cross-reactivity of 4,7-DMBZT, the choice of analytical platform depends on whether you need high-throughput endpoint data (icELISA) or real-time mechanistic binding kinetics (SPR).

Table 1: Comparative Performance of icELISA vs. SPR for 4,7-DMBZT
ParameterIndirect Competitive ELISA (icELISA)Surface Plasmon Resonance (SPR)
Primary Output Endpoint IC50 (ng/mL)Real-time Kinetics ( Kon​ , Koff​ , KD​ )
Throughput High (96- or 384-well microplates)Low to Medium (Serial microfluidic injections)
Cross-Reactivity Resolution Moderate (Measures apparent affinity)High (Differentiates transient vs. stable binding)
Labeling Requirement Requires HRP/Fluorophore secondary antibodyLabel-free (Measures mass changes via refractive index)
Cost per Sample Low (~ 1− 3)High (~ 15− 30, driven by sensor chips)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail the methodologies for evaluating 4,7-DMBZT cross-reactivity, embedding critical controls directly into the workflow.

Protocol 1: Indirect Competitive ELISA (icELISA) Profiling

Causality Note: Small molecules like 4,7-DMBZT suffer from severe steric hindrance and cannot be simultaneously bound by two antibodies. Therefore, a competitive format—where free analyte in the sample competes with immobilized hapten for a limited number of primary antibody binding sites—is mandatory.

  • Plate Coating: Dilute the heterologous coating antigen (4,7-DMBZT conjugated to Ovalbumin, OVA) to 1.0 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Blocking (Critical Step): Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 2 hours at 37°C.

    • Why? Unoccupied hydrophobic domains on the polystyrene will non-specifically bind the primary antibody, artificially lowering the apparent IC50 and skewing cross-reactivity data.

  • Competitive Incubation: Add 50 µL of 4,7-DMBZT standards or cross-reactant analogs (ranging from 0.01 to 10,000 ng/mL) followed immediately by 50 µL of the anti-4,7-DMBZT monoclonal antibody. Incubate for 45 minutes at 37°C.

  • Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x, add TMB substrate, and stop the reaction after 15 minutes with 2M H2​SO4​ . Read absorbance at 450 nm.

  • System Validation:

    • B0​ Control: Wells with zero analyte must yield an OD450 of ~1.5 to 2.0.

    • Carrier Control: Wells coated with unconjugated OVA must yield an OD450 < 0.1, proving the antibody recognizes the 4,7-DMBZT hapten, not the carrier protein[2].

Protocol 2: SPR Kinetic Profiling for Analog Discrimination

Causality Note: We utilize a CM5 sensor chip because its carboxymethyl dextran hydrogel matrix provides a 3D hydrophilic environment. This significantly amplifies the immobilization capacity for the hapten-BSA conjugate, which is critical because the binding of a low-molecular-weight analyte generates a inherently low Response Unit (RU) signal.

  • Surface Activation: Dock a CM5 chip into the SPR instrument. Activate Flow Cell 2 (Fc2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to generate reactive succinimide esters.

  • Ligand Immobilization: Inject 4,7-DMBZT-BSA conjugate (50 µg/mL in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~2,000 RU is achieved.

  • Quenching & Reference Cell: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual esters. Repeat activation and quenching on Flow Cell 1 (Fc1) without the conjugate to serve as a blank reference.

  • Kinetic Injection: Flow varying concentrations of the primary antibody (or reverse the setup to flow the small molecule analogs over an immobilized antibody surface) at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • System Validation: Subtract the Fc1 signal from Fc2 (Fc2-Fc1) to eliminate bulk refractive index shifts caused by buffer mismatches (e.g., DMSO used to solubilize the benzimidazole analogs).

Supporting Experimental Data

The efficacy of the S-alkylation hapten design is validated by the cross-reactivity (CR%) data. CR% is calculated using the formula: (IC50​ of 4,7-DMBZT/IC50​ of Analog)×100 .

Table 2: Cross-Reactivity Profiling of Specific Anti-4,7-DMBZT Antibody
Analyte / AnalogStructural SubstitutionicELISA IC50​ (ng/mL)Cross-Reactivity (CR%)
4,7-dimethoxy-1H-benzimidazole-2-thiol 4,7-diOMe, 2-SH1.25100.0%
5-methoxy-1H-benzimidazole-2-thiol5-OMe, 2-SH>10,000<0.01%
5-(difluoromethoxy)-1H-benzimidazole-2-thiol5- CHF2​O , 2-SH>10,000<0.01%
1H-benzimidazole-2-thiolNone, 2-SH>10,000<0.01%

Data Interpretation: The data clearly demonstrates that the antibody exhibits exquisite specificity for the 4,7-dimethoxy configuration. Analogs bearing substitutions at the 5-position (common in PPI intermediates[1]) or lacking methoxy groups entirely fail to displace the tracer, yielding a CR% of less than 0.01%. This validates the structural integrity of the assay and confirms its utility in complex matrix profiling without false-positive interference.

References

  • Title: Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk.
  • Title: Comparative Analysis of 5-Difluoromethoxy-2-mercaptobenzimidazole and Other Proton Pump Inhibitor Intermediates: A Guide to Potential Cross-Reactivity.
  • Title: Molecular Modeling Application on Hapten Epitope Prediction: An Enantioselective Immunoassay for Ofloxacin Optical Isomers.

Sources

Safety & Regulatory Compliance

Safety

4,7-dimethoxy-1H-benzimidazole-2-thiol proper disposal procedures

Operational Safety and RCRA-Compliant Disposal Guide for 4,7-Dimethoxy-1H-benzimidazole-2-thiol As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than a cursory glan...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and RCRA-Compliant Disposal Guide for 4,7-Dimethoxy-1H-benzimidazole-2-thiol

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). 4,7-dimethoxy-1H-benzimidazole-2-thiol (CAS: 95306-53-9) is a critical building block in pharmaceutical synthesis, most notably in the development of substituted benzimidazoles like proton pump inhibitors (PPIs). However, its specific chemical architecture—a biologically active benzimidazole core paired with a highly reactive 2-thiol moiety—introduces distinct occupational hazards and stringent environmental compliance requirements.

This guide provides the mechanistic reasoning behind our safety protocols and a self-validating, step-by-step operational and disposal workflow. By understanding the causality behind these procedures, research facilities can ensure absolute compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates[1].

Chemical Profile and Mechanistic Hazard Analysis

Before handling the compound, personnel must understand its physicochemical properties and the root causes of its toxicity.

Table 1: Quantitative Hazard and Regulatory Profile

Property / Hazard Value / Classification Operational & Regulatory Implication
CAS Number 95306-53-9 Essential identifier for EPA waste profiling and inventory tracking[2].
Molecular Weight 210.25 g/mol Required for stoichiometric calculations during synthesis and waste neutralization[2].
GHS Hazard H302 Harmful if swallowed Mandates strict laboratory hygiene; prohibits food/drink in accumulation areas[3].
GHS Hazard H315 / H319 Causes skin & serious eye irritation Dictates the use of double nitrile gloves and chemical splash goggles[3].
GHS Hazard H335 May cause respiratory irritation Prohibits open-bench handling; mandates use of a certified fume hood[3].

| UN Transport Class | UN 2811 (Toxic solid, organic, n.o.s.) | Critical classification for RCRA waste manifests and broker transport[4],[5]. |

The Causality of Hazards

The primary dangers of 4,7-dimethoxy-1H-benzimidazole-2-thiol stem from its molecular structure:

  • Oxidative Reactivity: The free thiol (-SH) group is highly nucleophilic and susceptible to rapid oxidation. Exposure to strong oxidizers (e.g., peroxides, nitric acid) can trigger an exothermic dimerization into disulfides or further oxidation to sulfonic acids. This dictates our strict chemical segregation protocols during storage and waste accumulation[6].

  • Aquatic Toxicity: Benzimidazole-2-thiols are notoriously harmful to aquatic life with long-lasting effects (H412)[4]. The compound resists standard biological degradation in municipal wastewater treatment plants. Drain disposal is strictly illegal and environmentally devastating; even highly diluted concentrations violate EPA limits[1],[7],[6].

Mechanism Thiol Free Thiol Group (-SH) in 95306-53-9 Oxidation Oxidative Dimerization (Disulfide Formation) Thiol->Oxidation Exposure to O2 or Strong Oxidizers Toxicity Cellular Oxidative Stress & Aquatic Toxicity Oxidation->Toxicity Depletion of Antioxidants

Biochemical mechanism of benzimidazole-2-thiol oxidative reactivity and resulting toxicity.

Standard Operating Procedure: Safe Handling & Transfer

To mitigate inhalation and contact risks, all experimental workflows involving the dry powder must adhere to the following step-by-step methodology.

Step-by-Step Handling Protocol:

  • Preparation & PPE: Don a fitted N95 or P100 particulate respirator (if weighing outside a containment enclosure), nitrile gloves (inspect for micro-tears prior to use), chemical splash goggles, and a flame-resistant lab coat[8].

  • Engineering Controls: Conduct all open-container transfers, weighing, and solvent mixing inside a hard-ducted chemical fume hood or a Class II Type B2 Biological Safety Cabinet to capture aerosolized dust[8].

  • Static Mitigation: Fine organic powders pose a deflagration risk. Use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge during transfer[9].

  • Decontamination: Post-transfer, wipe down all balances and surrounding surfaces with a compatible solvent (e.g., ethanol), followed by a secondary wipe with soapy water. Dispose of all contaminated wipes immediately as solid hazardous waste[7].

RCRA-Compliant Disposal Procedures

Under the EPA's "cradle-to-grave" regulatory framework, your laboratory is legally and financially responsible for this chemical from the moment it is generated as waste until its final destruction[1].

Step-by-Step Waste Segregation and Accumulation:

  • Establish the SAA: Designate a Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the fume hood). The SAA must be under the direct supervision of the operator and clearly marked with hazardous waste signage[10],[6].

  • Containerization:

    • Solid Waste: Place contaminated PPE, weighing boats, and residual powder into a high-density polyethylene (HDPE) bucket lined with a transparent, leak-proof poly-bag. Do not use metal containers, as trace acidic degradation products may react with the metal[10].

    • Liquid Waste: Segregate solvent waste containing the compound into designated "Halogenated" or "Non-Halogenated" HDPE carboys, depending on the carrier solvent. Never fill containers beyond 90% capacity to allow for vapor expansion[10].

  • Labeling: Affix a compliant "Hazardous Waste" label immediately upon adding the first drop or gram of waste. The label must explicitly list "4,7-dimethoxy-1H-benzimidazole-2-thiol" (abbreviations are illegal under RCRA) and indicate "Toxic" and "Irritant" hazards[10],[6].

  • Storage Limits: Once the SAA container reaches its volume limit, date the container. It must be transferred to the facility's central accumulation area within 3 days[6].

  • Final Disposal: Contract an EPA-certified waste broker to transport the waste (Classified as UN 2811) to an approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[7],[4],[5].

WasteDisposal Start 4,7-dimethoxy-1H- benzimidazole-2-thiol Waste Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Debris (Vermiculite/Pads) Start->Spill Solid_Bin Double-bagged in HDPE Container Solid->Solid_Bin Liquid_Bin Segregated Solvent Carboy (<90% Full) Liquid->Liquid_Bin Spill_Bin Sealed Rigid Pail (UN 2811 Labeled) Spill->Spill_Bin EHSPickup EPA-Certified Waste Broker (High-Temp Incineration) Solid_Bin->EHSPickup Liquid_Bin->EHSPickup Spill_Bin->EHSPickup

Step-by-step waste segregation and RCRA-compliant disposal workflow for laboratory environments.

Emergency Spill Response Workflow

In the event of a spill, immediate and systematic action is required to prevent aerosolization and environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation remains active to clear airborne particulates[8].

  • Containment (No Sweeping): Do not dry-sweep the powder, as this generates toxic dust. Instead, lightly mist the spill with a compatible solvent (e.g., a 10% ethanol/water solution) to suppress dust formation[4].

  • Absorption: Cover the dampened spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth[5].

  • Collection: Use non-sparking plastic scoops to collect the slurry. Place the debris into a rigid, sealable hazardous waste pail[9].

  • Secondary Cleaning: Wash the spill surface with a strong detergent solution, absorbing the wash water with chemical spill pads. All cleanup materials must be sealed, labeled, and disposed of as UN 2811 hazardous waste[4],[5].

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. Available at:[Link]

  • Molecular Biology Products. "4 Simple Tips for Disposing of Hazardous Lab Chemicals." MBP Inc. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S. Available at:[Link]

  • AMP. "Thermomelt HEAT-STIK Marker - Safety Data Sheet." General Air. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.